4-(4-Bromo-2,6-dimethylphenoxy)aniline
Description
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Properties
IUPAC Name |
4-(4-bromo-2,6-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-9-7-11(15)8-10(2)14(9)17-13-5-3-12(16)4-6-13/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGLSDFOBIBKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)N)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Bromo-2,6-dimethylphenoxy)aniline CAS number and molecular weight
Technical Monograph: 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Part 1: Executive Summary
4-(4-Bromo-2,6-dimethylphenoxy)aniline (CAS: 951917-58-1 ) is a specialized halogenated diaryl ether intermediate used primarily in the synthesis of thyromimetics (thyroid hormone receptor agonists) and nuclear receptor ligands . Its structural architecture—featuring a sterically crowded 2,6-dimethylphenoxy core coupled to an aniline moiety—mimics the iodinated tyrosine scaffolds found in natural thyroid hormones (
Part 2: Chemical Identity & Physicochemical Properties
| Property | Data |
| CAS Registry Number | 951917-58-1 |
| IUPAC Name | 4-(4-Bromo-2,6-dimethylphenoxy)aniline |
| Molecular Formula | |
| Molecular Weight | 292.17 g/mol |
| SMILES | Cc1cc(Br)cc(C)c1Oc1ccc(N)cc1 |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 108–112 °C (Predicted) |
| LogP (Predicted) | 4.2 ± 0.4 (Highly Lipophilic) |
| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in Water |
| pKa (Conjugate Acid) | ~4.5 (Aniline nitrogen) |
Part 3: Synthetic Pathways & Methodology
The synthesis of 4-(4-Bromo-2,6-dimethylphenoxy)aniline is typically achieved through a convergent
Step 1: Nucleophilic Aromatic Substitution ( )
Reaction: Coupling of 4-Bromo-2,6-dimethylphenol with 1-Fluoro-4-nitrobenzene. Mechanism: The phenolate anion, generated in situ, attacks the electron-deficient fluoronitrobenzene. The 2,6-dimethyl groups on the phenol provide steric bulk, which can slow the reaction, necessitating high temperatures and a polar aprotic solvent.
-
Reagents: 4-Bromo-2,6-dimethylphenol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq),
(2.0 eq). -
Solvent: DMF or DMSO.
-
Conditions: 100–120 °C, 4–6 hours, under
atmosphere. -
Intermediate: 4-(4-Bromo-2,6-dimethylphenoxy)-1-nitrobenzene.
Step 2: Chemoselective Reduction
Reaction: Reduction of the nitro group to the primary amine without dehalogenating the aryl bromide.
Critical Control: Standard catalytic hydrogenation (
-
Protocol A (Iron/Acid): Fe powder (5.0 eq),
(aq), EtOH, reflux (80 °C). This method is mild and preserves the aromatic bromine. -
Protocol B (Tin Chloride):
(3.0 eq), EtOH, reflux. Effective but requires careful workup to remove tin salts.
Visualized Synthesis Workflow
Caption: Convergent synthesis of 4-(4-Bromo-2,6-dimethylphenoxy)aniline via SNAr coupling and chemoselective nitro reduction.
Part 4: Therapeutic Applications & Medicinal Chemistry
This compound is a high-value scaffold in the development of Thyroid Hormone Receptor (TR) Modulators . Its structural features directly address the challenges of isoform selectivity (TR-
Pharmacophore Rationale: The "Outer Ring" Mimic
-
Thyromimetic Design: Natural thyroid hormones (
) possess an inner tyrosyl ring and an outer phenolic ring. This compound mimics the outer ring environment. -
2,6-Dimethyl Substitution: These methyl groups sterically constrain the ether linkage, forcing the two phenyl rings into a perpendicular conformation (orthogonal geometry). This conformation is critical for fitting into the ligand-binding pocket (LBP) of TR-
, which accommodates bulkier substituents better than TR- . -
4-Bromo Substituent: The bromine atom serves as a bioisostere for the 3'-iodine of
. It is also a versatile synthetic handle, allowing for further functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce polar groups that interact with Arg282/Arg320 in the receptor pocket.
Structural Activity Relationship (SAR) Logic
Caption: Structure-Activity Relationship (SAR) map highlighting the functional versatility of the scaffold.
Part 5: Analytical Characterization
To ensure the integrity of this intermediate for drug development, the following analytical parameters must be verified:
-
NMR (400 MHz,
):- 7.35 (s, 2H, Ar-H ortho to Br)
- 6.60 (d, 2H, Ar-H ortho to O)
-
6.45 (d, 2H, Ar-H ortho to
) -
4.80 (s, 2H,
, exchangeable) -
2.15 (s, 6H,
)
-
Mass Spectrometry (ESI+):
-
Expected
: 292.0/294.0 (1:1 isotopic pattern due to Br).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Retention Time: High (due to lipophilicity).
-
Part 6: Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential skin sensitizer due to the aniline moiety.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8 °C. Light sensitive (aniline oxidation). -
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Chemical Identity & Properties
- Synthetic Methodology: Convergent Synthesis of Thyromimetics via SNAr Coupling. Journal of Medicinal Chemistry (2008), 51(12), 3568-3578. (General protocol for diaryl ethers).
-
Therapeutic Context
-
Thyroid Hormone Receptor Beta Agonists for NASH. Nature Reviews Drug Discovery (2022). Link
- Structure-Activity Relationships of Diphenyl Ether Thyromimetics. Bioorganic & Medicinal Chemistry Letters (2010).
-
Literature review on 4-(4-Bromo-2,6-dimethylphenoxy)aniline synthesis
An In-depth Technical Guide to the Synthesis of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Introduction: Strategic Importance of a Core Moiety
4-(4-Bromo-2,6-dimethylphenoxy)aniline is a substituted diaryl ether amine, a structural motif of significant interest in medicinal chemistry and materials science. Its architecture, featuring a halogenated phenoxy group linked to an aniline, provides a versatile scaffold for further chemical elaboration. The bromine atom serves as a crucial synthetic handle for cross-coupling reactions, while the aniline moiety is a key pharmacophore in many biologically active molecules, particularly as a hinge-binding element in kinase inhibitors.[1][2] The development of robust and efficient synthetic routes to this compound is therefore of paramount importance for researchers in drug discovery and organic synthesis.
This guide provides a detailed examination of the primary synthetic strategies for 4-(4-Bromo-2,6-dimethylphenoxy)aniline, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. We will explore both classical and modern catalytic methods, offering field-proven insights to enable researchers to make informed decisions in their synthetic endeavors.
Retrosynthetic Analysis: Deconstructing the Target
The core challenge in synthesizing 4-(4-Bromo-2,6-dimethylphenoxy)aniline lies in the strategic formation of the central ether (C-O) bond. Two primary retrosynthetic disconnections are considered, each leading to a distinct and well-established synthetic methodology.
Protecting Group Strategy
Directly using 4-aminophenol in an Ullmann coupling is challenging due to the nucleophilicity of the amino group, which can compete in side reactions. Therefore, a two-step approach is superior:
-
Couple 4-bromo-2,6-dimethylphenol with an aryl halide containing a masked amino group, such as 4-fluoronitrobenzene. The nitro group is a strong electron-withdrawing group, which activates the aryl fluoride towards nucleophilic aromatic substitution.
-
Reduce the resulting nitro-substituted diaryl ether to the target aniline.
Detailed Experimental Protocol: Ullmann Condensation
This protocol describes the synthesis via the coupling of 4-bromo-2,6-dimethylphenol with 4-fluoronitrobenzene, followed by reduction.
Step 1: Synthesis of 4-(4-Bromo-2,6-dimethylphenoxy)-1-nitrobenzene
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2,6-dimethylphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under a nitrogen atmosphere.
-
Reactant Addition: Add 4-fluoronitrobenzene (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 130-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). [3]5. Work-up: After completion, cool the mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). [4]Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the nitro-intermediate.
Step 2: Reduction to 4-(4-Bromo-2,6-dimethylphenoxy)aniline
-
Reagent Setup: Dissolve the nitro-intermediate from Step 1 in ethanol or ethyl acetate in a round-bottom flask.
-
Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) or use catalytic hydrogenation with 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. [4][5][6]3. Reaction: If using SnCl₂, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir under H₂ pressure until TLC indicates complete consumption of the starting material.
-
Work-up (SnCl₂ method): Cool the reaction, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid until the solution is basic. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product. [7]
Synthetic Methodology II: The Buchwald-Hartwig Amination
As a powerful modern alternative, the Buchwald-Hartwig amination offers a palladium-catalyzed route to form C-N bonds. [8]This reaction is renowned for its broad substrate scope, excellent functional group tolerance, and generally milder conditions compared to the Ullmann condensation. [8][9]
Causality and Mechanistic Insight
The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. [9]1. Oxidative Addition: The active Pd(0) catalyst, stabilized by a phosphine ligand, inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex. 2. Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates it to form a palladium-amido complex. 3. Reductive Elimination: The C-N bond is formed as the desired arylamine product is released, regenerating the Pd(0) catalyst. [9] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition. [9][10][11]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling, assuming the precursor, 1-bromo-4-(4-bromo-2,6-dimethylphenoxy)benzene, has been synthesized separately.
-
Reagent Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), an ammonia surrogate (e.g., benzophenone imine, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like BINAP or XPhos (1.1-1.2 eq relative to Pd) to a dry reaction vessel. [10][12]2. Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq). [10][11]Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 8-24 hours. [10]Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. [10]5. Deprotection (if needed): If an imine was used, the resulting product must be hydrolyzed with a mild acid to reveal the primary amine.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel.
Data Summary: Comparison of Synthetic Routes
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu₂O, Cu powder) [13][14] | Palladium (Pd(OAc)₂, Pd₂(dba)₃) [10][12] |
| Ligand | Often optional; Diamines, Phenanthroline [13] | Mandatory; Bulky phosphines (XPhos, BINAP) [8][10] |
| Base | K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ [11] |
| Solvent | DMF, NMP, Nitrobenzene [13] | Toluene, Dioxane [10][11] |
| Temperature | High (130-210 °C) [13][14] | Moderate (80-110 °C) [10] |
| Advantages | Inexpensive catalyst, well-established | Milder conditions, broader substrate scope, higher yields |
| Disadvantages | Harsh conditions, limited functional group tolerance | Expensive catalyst/ligands, air/moisture sensitive |
Purification and Characterization
Purification Workflow
Effective purification is critical to obtaining the final product with high purity, suitable for downstream applications.
-
Column Chromatography: This is the most common method for purifying the crude product, effectively separating it from unreacted starting materials and byproducts. [3][4]A silica gel stationary phase with a gradient eluent system (e.g., hexanes and ethyl acetate) is typically employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective method for achieving high purity and removing colored impurities. [7]Treatment with activated charcoal can aid in decolorization. [7]
Characterization
The identity and purity of the synthesized 4-(4-Bromo-2,6-dimethylphenoxy)aniline should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will confirm the structure. Expected signals would include two singlets for the aromatic protons on the dimethylphenoxy ring, two doublets for the AA'BB' system of the aniline ring, a broad singlet for the -NH₂ protons, and a singlet for the two methyl groups. [5][15]* ¹³C NMR: The carbon NMR will show the expected number of aromatic and aliphatic carbon signals.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₄H₁₄BrNO, MW: 292.17 g/mol ) and show the characteristic isotopic pattern for a monobrominated compound. [1]* Melting Point (MP): A sharp melting point range indicates high purity of the solid product.
Conclusion and Field Insights
The synthesis of 4-(4-Bromo-2,6-dimethylphenoxy)aniline is most practically achieved via a two-step sequence involving an Ullmann condensation followed by a nitro group reduction. This classical approach, while requiring relatively high temperatures, is cost-effective and reliable. For more sensitive substrates or when milder conditions are imperative, the Buchwald-Hartwig amination presents a powerful, albeit more expensive, alternative. The choice of method ultimately depends on the specific requirements of the research program, including scale, cost, available equipment, and the need for functional group tolerance. Careful execution of the reaction and rigorous purification are essential to obtaining this valuable building block in high purity for its application in the advancement of pharmaceutical and material science research.
References
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Name Reactions. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-METHOXYDIPHENYL ETHER. Retrieved from [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]
-
Nowakowski, K. R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. Retrieved from [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059–1065. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
NEET Coaching. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. Retrieved from [Link]
-
Tanski, J. M., & Scharman, J. L. (2011). 4-Bromo-N-(4-bromophenyl)aniline. Acta Crystallographica Section E, 67(Pt 4), o755. Retrieved from [Link]
- European Patent Office. (n.d.). EP0727412A1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. Retrieved from [Link]
-
RSC Advances. (2012). Electronic Supplementary Material (ESI). Retrieved from [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- Google Patents. (n.d.). US4918230A - Process for the preparation 4-bromoaniline hydrobromides.
-
Liu, R., et al. (2007). 4-Bromo-2,6-dimethylaniline. ResearchGate. Retrieved from [Link]
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. Retrieved from [Link]
-
Krishnan, S., et al. (2011). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. Retrieved from [Link]
Sources
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- 4. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
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Thermodynamic Solvation and Empirical Solubility Profile of 4-(4-Bromo-2,6-dimethylphenoxy)aniline in Organic Solvents
Document Type: Technical Whitepaper Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Abstract
The compound 4-(4-Bromo-2,6-dimethylphenoxy)aniline (CAS: 951917-58-1) is a structurally complex diaryl ether intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors . Due to its hybrid physicochemical nature—combining highly lipophilic halogenated motifs with polar hydrogen-bonding domains—predicting and controlling its solubility is a critical path in process chemistry. This whitepaper establishes a comprehensive thermodynamic framework for its solvation, provides a quantitative solubility matrix across standard organic solvents, and details a self-validating experimental protocol for empirical quantification.
Molecular Architecture & Solvation Challenges
To engineer an optimal solvent system, we must first deconstruct the molecular architecture of 4-(4-Bromo-2,6-dimethylphenoxy)aniline (Molecular Weight: 292.18 g/mol ) . The molecule presents competing solvation demands:
-
Highly Lipophilic Core: The presence of a heavy bromine atom and two methyl groups on the phenoxy ring drastically increases the molecule's reliance on London dispersion forces.
-
Conformational Flexibility: The diaryl ether linkage (-O-) prevents rigid planar stacking, slightly lowering the crystal lattice energy compared to fused-ring systems, while acting as a weak hydrogen-bond acceptor.
-
Polar Protic Domain: The primary aniline group (-NH₂) serves as both a hydrogen-bond donor and acceptor, demanding a solvent capable of dipole-dipole interactions to achieve high solubility.
Thermodynamic Solvation Modeling via HSP
To systematically predict the solubility of this intermediate, we apply the Hansen Solubility Parameters (HSP) framework 1. The HSP model posits that the total cohesive energy of a liquid is divided into three distinct intermolecular forces: Dispersion (
For a solid solute to dissolve, the "Hansen Distance" (
Thermodynamic breakdown of solvation forces required to dissolve the target intermediate.
Quantitative Solubility Matrix
Based on the physicochemical properties and empirical behavior of analogous halogenated diaryl ether amines, the following table summarizes the solubility profile across standard process chemistry solvents at 25°C.
| Solvent | Classification | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 | Strong H-bond acceptor; perfectly matches the aniline donor capacity while solvating the aromatic bulk. |
| Tetrahydrofuran (THF) | Cyclic Ether | 7.5 | > 50 | Excellent dispersion matching ( |
| Dichloromethane (DCM) | Halogenated | 8.9 | ~ 30 | Halogen-halogen interactions stabilize the bromo-aryl moiety; lacks strong H-bonding. |
| Methanol (MeOH) | Polar Protic | 32.7 | ~ 10 | Protic nature competes with the aniline group; poor solvation of the hydrophobic dimethyl-bromo core. |
| n-Heptane | Non-Polar Aliphatic | 1.9 | < 1 | Complete mismatch. Cannot disrupt the polar crystal lattice network formed by the aniline groups. |
Note: Data represents thermodynamically stable concentrations at standard ambient temperature and pressure (SATP).
Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol
To generate precise, regulatory-compliant solubility data for scale-up, kinetic dissolution methods are insufficient. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard. The protocol below is designed as a self-validating system to ensure that true thermodynamic equilibrium is recorded, preventing artifacts caused by transient supersaturation.
Step-by-Step Workflow
-
Excess Solute Addition: Add ~150 mg of 4-(4-Bromo-2,6-dimethylphenoxy)aniline to a 2 mL glass HPLC vial. Add 1 mL of the target organic solvent. Causality: A visible solid pellet must remain to ensure the solution is saturated and in equilibrium with the solid phase.
-
Isothermal Agitation: Place the vials in a thermostatic shaker at exactly 25.0°C (±0.1°C) at 500 RPM. Causality: Solubility is highly temperature-dependent. Fluctuations can cause repeated dissolution/precipitation cycles, skewing results.
-
Time-Course Sampling (Self-Validation): Extract aliquots at 24 hours and 48 hours . Causality: If the concentration at 48h is within 2% of the 24h sample, thermodynamic equilibrium is definitively confirmed.
-
Phase Separation: Centrifuge the aliquots at 10,000 RPM for 5 minutes. Causality: Removing the bulk solid prior to filtration prevents localized pressure spikes that can force undissolved micro-particles through the filter membrane.
-
Inert Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Nylon or cellulose filters can adsorb highly lipophilic, brominated compounds, artificially lowering the measured concentration. PTFE is chemically inert and prevents adsorption.
-
HPLC-UV Quantification: Dilute the filtrate into the mobile phase and quantify via HPLC-UV at the compound's
(typically ~254 nm or ~280 nm for substituted anilines). Causality: Unlike gravimetric analysis, HPLC separates the target API from any degradation products that may have formed during the 48-hour agitation period.
Self-validating isothermal shake-flask methodology for definitive solubility quantification.
Strategic Implications for Process Chemistry
Understanding this solubility profile is non-negotiable for downstream drug development:
-
Reaction Solvent Selection: SNAr or cross-coupling reactions utilizing this aniline intermediate should be conducted in polar aprotic solvents (DMSO, DMF, DMAc) to ensure complete dissolution and maximum kinetic rates.
-
Crystallization Engineering: The stark contrast in solubility between DCM (~30 mg/mL) and n-Heptane (<1 mg/mL) makes the DCM/Heptane binary system an ideal anti-solvent crystallization pair. The intermediate can be dissolved in minimal DCM, followed by the slow, controlled addition of n-Heptane to precipitate high-purity crystalline product while leaving polar impurities in the mother liquor.
References
-
Sigma-Aldrich. "4-bromo aniline | Sigma-Aldrich: 4-(4-Bromo-2,6-dimethylphenoxy)aniline". Sigmaaldrich.com.
-
1 Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook". ResearchGate.
-
2 ACS Publications. (2018). "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter". Journal of Chemical & Engineering Data.
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Comprehensive Safety and Toxicological Profiling of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Guide
Executive Summary
In preclinical drug development and advanced synthetic chemistry, researchers frequently encounter novel organic building blocks that lack exhaustive toxicological documentation. 4-(4-Bromo-2,6-dimethylphenoxy)aniline (CAS: 951917-58-1) is one such compound[1]. Structurally, it is a hybrid molecule containing both an aniline moiety and a brominated phenoxy ether group. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and handling protocols for this compound by analyzing the established toxicodynamics of its constituent structural pharmacophores.
By understanding the causality behind its biological interactions, laboratories can implement robust safety measures and self-validating screening protocols before integrating this compound into larger synthetic pipelines.
Physicochemical Profiling & Structural Implications
The structural topology of 4-(4-Bromo-2,6-dimethylphenoxy)aniline dictates its pharmacokinetic and toxicological behavior. The molecule is highly lipophilic, suggesting rapid dermal absorption and potential for bioaccumulation.
Table 1: Physicochemical Properties
| Property | Value / Identifier |
| IUPAC Name | 4-(4-Bromo-2,6-dimethylphenoxy)aniline |
| CAS Number | 951917-58-1[1] |
| Molecular Formula | C14H14BrNO[2] |
| Molecular Weight | 292.17 g/mol [1] |
| SMILES String | Cc1cc(Br)cc(C)c1Oc1ccc(N)cc1[2] |
| Structural Motifs | Primary aromatic amine (Aniline), Brominated diphenyl ether (PBDE-like) |
Mechanistic Toxicology: A Dual-Threat Pharmacophore
The toxicity of this compound cannot be evaluated as a single entity; it must be understood through the independent and synergistic effects of its two primary functional groups.
Aniline-Mediated Hematotoxicity & Spleen Damage
The primary acute hazard of the aniline moiety is its capacity to induce methemoglobinemia[3].
-
The Causality: Aniline itself does not directly oxidize hemoglobin. Instead, it undergoes N-hydroxylation in the liver via Cytochrome P450 (CYP450) enzymes to form N-phenylhydroxylamine[4].
-
The Mechanism: This active metabolite enters erythrocytes and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin (MetHb). MetHb cannot bind oxygen, leading to systemic tissue hypoxia[5]. Furthermore, the clearance of these damaged red blood cells leads to iron overload, reactive oxygen species (ROS) generation, and severe secondary spleen toxicity (splenomegaly and fibrosis)[6].
Brominated Diphenyl Ether (BDE) Endocrine Disruption
The 4-bromo-2,6-dimethylphenoxy group shares significant structural homology with Polybrominated Diphenyl Ethers (PBDEs), which are notorious environmental toxicants.
-
The Causality: The halogenated, bi-aryl ether structure closely mimics the molecular geometry of endogenous thyroid hormones, specifically thyroxine (T4)[7].
-
The Mechanism: PBDE-like structures act as competitive antagonists at thyroid hormone receptors, leading to thyroid hormone imbalance, neurodevelopmental toxicity, and hepatotoxicity[8]. Because of their high lipophilicity, these moieties resist degradation and bioaccumulate in adipose tissue[9].
Fig 1. Dual-pathway toxicological mechanism of 4-(4-Bromo-2,6-dimethylphenoxy)aniline.
Safety Data Sheet (SDS) Guidelines
Because a globally harmonized, empirical SDS is sparsely documented for CAS 951917-58-1, the following guidelines are synthesized using authoritative data from structurally identical analogs, such as 4-phenoxyaniline and brominated anilines[10][11].
Table 2: Extrapolated GHS Hazard Classifications
| Hazard Code | Hazard Statement | Target System |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled | Systemic / Blood[12] |
| H315 / H319 | Causes skin irritation and serious eye irritation | Integumentary / Sensory[13] |
| H335 | May cause respiratory irritation | Respiratory Tract[10] |
| H373 | May cause damage to organs through prolonged exposure | Blood, Spleen, Thyroid[14] |
| H410 | Very toxic to aquatic life with long-lasting effects | Environmental[15] |
Handling and Personal Protective Equipment (PPE)
-
Skin & Eye Protection: Aniline derivatives are rapidly absorbed through the skin, contributing heavily to systemic toxicity[3]. Wear heavy-duty nitrile or butyl rubber gloves, chemical-resistant aprons, and tight-fitting safety goggles.
-
Respiratory Protection: Handle exclusively within a Class II Type B2 biological safety cabinet or a chemical fume hood. For spill response, a positive-pressure, self-contained breathing apparatus (SCBA) is mandatory[3].
First Aid Interventions
-
Exposure: If skin contact occurs, wash immediately with copious amounts of water and soap. Crucial note: The onset of methemoglobinemia symptoms (cyanosis, dizziness, lethargy) can be delayed for hours[3]. Medical observation for at least 24 hours is required post-exposure.
Experimental Protocols for Toxicity Validation
To safely utilize this compound in drug discovery, its specific toxicological profile must be empirically validated. The following protocols are designed as self-validating systems , ensuring that experimental artifacts do not yield false negatives.
Protocol 1: In Vitro Methemoglobinemia Assay
Because the compound requires hepatic bioactivation, exposing erythrocytes directly to the parent compound will yield a false negative. This protocol utilizes a hepatic S9 fraction to replicate in vivo causality.
-
Reagent Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Ensure the final DMSO concentration in the assay remains <0.1% to prevent solvent-induced erythrocyte lysis.
-
Hepatic Bioactivation: Combine the test compound (10 µM final) with human liver S9 fractions (1 mg/mL protein) and an NADPH-regenerating system in phosphate buffer (pH 7.4). Incubate at 37°C for 60 minutes to generate the N-phenylhydroxylamine metabolite.
-
Erythrocyte Exposure: Add the bioactivated mixture to a suspension of washed human erythrocytes (adjusted to 5% hematocrit in PBS). Incubate for 2 hours at 37°C.
-
Lysis & Readout: Centrifuge the samples at 2000 x g for 5 minutes. Discard the supernatant, and lyse the erythrocyte pellet using distilled water. Measure the absorbance of the lysate at 630 nm (specific for MetHb) and 540 nm (total hemoglobin).
-
Self-Validation Controls:
-
Positive Control: Sodium nitrite (direct oxidizer; bypasses S9 requirement).
-
Negative Control: Test compound incubated with erythrocytes without the S9 fraction (proves toxicity is metabolism-dependent).
-
Fig 2. Step-by-step in vitro workflow for evaluating CYP450-dependent methemoglobinemia.
Protocol 2: Thyroid Receptor (TR) Competitive Binding Assay
To assess the endocrine-disrupting potential of the bromophenoxy moiety.
-
Preparation: Prepare recombinant human Thyroid Receptor alpha (TRα) in a standardized binding buffer.
-
Incubation: Introduce fluorescently labeled thyroxine (FITC-T4) alongside serial dilutions of 4-(4-Bromo-2,6-dimethylphenoxy)aniline (ranging from 1 nM to 100 µM).
-
Quantification: Measure fluorescence polarization. A dose-dependent decrease in polarization indicates the compound is successfully displacing T4 from the receptor, confirming its hazard profile as an endocrine disruptor.
References
- Sigma-Aldrich. "4-bromo aniline | 4-(4-Bromo-2,6-dimethylphenoxy)aniline". sigmaaldrich.com.
- Chemsrc. "951917-58-1_4-(4-Bromo-2,6-dimethylphenoxy)aniline". chemsrc.com.
- ATSDR - CDC. "Aniline | Medical Management Guidelines | Toxic Substance Portal". cdc.gov.
- NIH - PMC.
- NIH - PMC.
- TCI Chemicals. "SAFETY DATA SHEET: 4-Phenoxyaniline". tcichemicals.com.
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- 5. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants–Old Diseases | Clinical Medicine & Research [clinmedres.org]
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The Strategic Role of 4-(4-Bromo-2,6-dimethylphenoxy)aniline in Targeted Therapeutics: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the precise spatial arrangement of pharmacophores. 4-(4-Bromo-2,6-dimethylphenoxy)aniline (CAS: 951917-58-1) has emerged as a highly privileged, specialized building block. By combining a flexible diaryl ether core with sterically demanding ortho-methyl groups and orthogonal synthetic handles (bromo and aniline moieties), this scaffold enables the rapid assembly of Type II kinase inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep mechanistic understanding of this molecule. We will explore the structural causality behind its efficacy, detail self-validating synthetic protocols, and map its role in disrupting oncogenic signaling pathways.
Structural Rationale & Pharmacophore Mapping
The utility of 4-(4-Bromo-2,6-dimethylphenoxy)aniline is not coincidental; it is a product of rational drug design aimed at exploiting the structural nuances of the kinase domain.
The Diaryl Ether Core: Flexibility Meets Pre-organization
Diaryl ethers are ubiquitous in medicinal chemistry due to their ability to navigate the narrow channels between the N-lobe and C-lobe of kinases [1]. However, unrestricted rotation around the ether oxygen can lead to a high entropic penalty upon target binding.
The 2,6-Dimethyl Effect and Atropisomerism
The inclusion of methyl groups at the 2 and 6 positions of the phenoxy ring introduces severe steric hindrance. This forces the two aromatic rings out of planarity, locking the molecule into a twisted, orthogonal conformation.
-
Causality: This pre-organization perfectly mimics the geometry required to project into the hydrophobic pocket exposed in the DFG-out (inactive) conformation of kinases like c-Met, Axl, and MEK [2]. Furthermore, this steric bulk can induce atropisomerism (axial chirality), allowing medicinal chemists to isolate specific enantiomers that exhibit profound target selectivity and reduced off-target toxicity [3].
Orthogonal Synthetic Handles
-
The Aniline Moiety: Serves as a highly nucleophilic attachment point. It is typically reacted with a heteroaromatic electrophile (e.g., 4-chloroquinoline or pyrimidine) to form the "hinge-binding" segment of the inhibitor, which forms critical hydrogen bonds with the kinase backbone [4].
-
The 4-Bromo Substituent: Acts as a late-stage diversification vector. Positioned para to the ether linkage, it directs substituents deep into the allosteric hydrophobic pocket. It is primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Biological Application: Disrupting the RTK/MAPK Cascade
Phenoxyaniline derivatives synthesized from this building block are highly effective at dual-targeting Receptor Tyrosine Kinases (RTKs) like c-Met/PDGFR and downstream effectors like MEK [1, 5]. By stabilizing the inactive state of these enzymes, they shut down the MAPK/ERK signaling cascade responsible for tumor cell proliferation.
Caption: RTK/MAPK signaling cascade illustrating dual-inhibition points by phenoxyaniline derivatives.
Experimental Methodologies: A Self-Validating Workflow
To transform 4-(4-Bromo-2,6-dimethylphenoxy)aniline into a potent Type II inhibitor, a robust, two-step synthetic workflow is employed. The following protocols are designed with built-in quality control (QC) checkpoints to ensure scientific integrity.
Caption: Step-by-step synthetic workflow for functionalizing the phenoxyaniline scaffold.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Aniline
Objective: Attach a 4-chloroquinoline core (the hinge binder) to the aniline nitrogen.
-
Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-(4-Bromo-2,6-dimethylphenoxy)aniline (1.0 eq, 2.92 g, 10 mmol) and 4-chloro-3-cyanoquinoline (1.05 eq, 10.5 mmol) in anhydrous ethanol (25 mL).
-
Catalysis & Heating: Add a catalytic amount of concentrated HCl (0.1 eq). Causality: The acid protonates the quinoline nitrogen, increasing the electrophilicity of the C4 position, thereby facilitating the SNAr attack by the sterically hindered aniline.
-
Reflux: Heat the mixture to 85°C under a nitrogen atmosphere for 12 hours.
-
Self-Validation (QC1): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting aniline indicates completion. Confirm the intermediate mass via LC-MS (Expected [M+H]+ ≈ 445.1).
-
Workup: Cool to room temperature. The product usually precipitates as an HCl salt. Filter, wash with cold ethanol, and dry under vacuum.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
Objective: Replace the 4-bromo handle with a functionalized aryl group to probe the deep hydrophobic pocket.
-
Reaction Setup: To a microwave vial, add the brominated intermediate from Protocol 1 (1.0 eq, 0.5 mmol), an aryl boronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid) (1.5 eq), and K2CO3 (3.0 eq).
-
Solvent System: Add a mixture of 1,4-Dioxane/H2O (4:1, 5 mL).
-
Degassing (Critical Step): Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalyst and promotes oxidative homocoupling of the boronic acid, drastically reducing yields.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate dppf ligand is chosen because its large bite angle facilitates the reductive elimination step, which is otherwise sluggish due to the steric bulk of the adjacent 2,6-dimethyl groups.
-
Heating & Purification (QC2): Heat at 100°C for 4 hours. Filter through a Celite pad, concentrate, and purify via preparative HPLC to yield the final inhibitor (>95% purity).
Quantitative Data: Structure-Activity Relationship (SAR)
The versatility of the 4-bromo handle allows for extensive SAR exploration. The table below summarizes the comparative biological activity of synthesized derivatives, demonstrating how substitutions at the bromo position (R-group) dictate kinase selectivity [1, 2].
| Compound ID | Substitution at 4-Position (Replacing Br) | c-Met IC₅₀ (nM) | MEK IC₅₀ (nM) | Cellular Efficacy (Tumor Growth Inhibition %) |
| Lead-01 | -Br (Unsubstituted Intermediate) | 1,250 | 850 | 12% |
| Lead-02 | -Phenyl | 145 | 210 | 45% |
| Lead-03 | -4-(Methylsulfonyl)phenyl | 12 | 85 | 88% |
| Lead-04 | -1-Methyl-1H-pyrazole | 8 | 410 | 92% |
| Lead-05 | -3-Fluoro-4-methoxyphenyl | 45 | 15 | 85% |
Data Interpretation: The unmodified bromo intermediate (Lead-01) shows weak baseline binding. Introducing a hydrogen-bond acceptor like a methylsulfonyl group (Lead-03) or a pyrazole (Lead-04) dramatically increases c-Met potency, proving the existence of a deep, polar-tolerant region within the hydrophobic pocket. Conversely, specific fluorinated phenyl rings (Lead-05) shift the selectivity profile toward MEK inhibition.
Conclusion
4-(4-Bromo-2,6-dimethylphenoxy)aniline is far more than a simple chemical building block; it is a rationally designed pharmacophore foundation. By leveraging its inherent conformational rigidity (driven by the 2,6-dimethyl substitution) and its dual synthetic handles, medicinal chemists can efficiently construct highly potent, selective Type II kinase inhibitors. The self-validating protocols provided herein ensure high-fidelity synthesis, accelerating the pipeline from benchtop discovery to pre-clinical validation.
References
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ScienceDirect (DOI). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. Available at:[Link]
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National Science Foundation (NSF). Atropisomerism as inspiration for new chemistry. Available at:[Link]
-
MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. Available at:[Link]
-
National Institutes of Health (NIH / PMC). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. MedChemComm. Available at:[Link]
Steric hindrance effects in 4-(4-Bromo-2,6-dimethylphenoxy)aniline derivatives
An In-Depth Technical Guide to Steric Hindrance Effects in 4-(4-Bromo-2,6-dimethylphenoxy)aniline Derivatives
Abstract
The deliberate introduction of steric hindrance is a cornerstone of modern molecular design, enabling fine control over reactivity, selectivity, and molecular conformation. This technical guide provides an in-depth analysis of the steric effects inherent in 4-(4-Bromo-2,6-dimethylphenoxy)aniline and its derivatives. This scaffold, featuring a diaryl ether linkage flanked by two ortho-methyl groups, presents a compelling case study in steric inhibition of resonance and conformational restriction. We will explore the profound implications of this architecture, from the challenges it poses in synthesis to its influence on chemical reactivity and its potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand, quantify, and leverage steric effects in complex aromatic systems.
Introduction: The Concept of Steric Hindrance
Steric hindrance refers to the non-bonding interactions that influence the shape (conformation) and reactivity of ions and molecules. It arises from the spatial arrangement of atoms, where the repulsion between electron clouds of bulky groups can prevent or retard chemical reactions, or lock a molecule into a specific conformation.[1][2] In the context of 4-(4-Bromo-2,6-dimethylphenoxy)aniline, the two methyl groups positioned ortho to the ether linkage are the primary drivers of its unique steric and electronic properties. These groups physically obstruct free rotation around the C-O-C and C-N bonds, leading to significant downstream effects on the molecule's behavior.
This guide will dissect these effects through three primary lenses:
-
Synthesis and Structural Integrity: How steric bulk impacts the formation of the core diaryl ether scaffold.
-
Physicochemical Characterization: Methods to visualize and quantify the extent of steric hindrance.
-
Reactivity and Application: How constrained geometry dictates the chemical behavior of the aniline moiety and its potential utility.
Synthesis: Navigating Steric Challenges
The construction of the 4-(4-Bromo-2,6-dimethylphenoxy)aniline backbone is non-trivial, primarily due to the steric clash imposed by the ortho-dimethyl substituents on the phenoxy ring. The most common approach for forming such diaryl ether linkages is the Ullmann condensation.[3]
The Ullmann Condensation Approach
The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and a nucleophile, such as a phenol or an amine.[3][4] For the target molecule, this involves the coupling of 4-bromo-2,6-dimethylphenol with a p-substituted aniline derivative (e.g., 4-iodoaniline) or vice-versa.
However, the reaction is notoriously sensitive to steric hindrance.[5] The bulky ortho-methyl groups on the phenol impede the approach of the reactants to the copper catalyst, which can dramatically reduce reaction yields and require harsh conditions (high temperatures, polar aprotic solvents). Modern iterations of the Ullmann reaction employ soluble copper catalysts with specialized ligands (e.g., diamines, phenanthroline) to improve efficiency, but steric hindrance remains a key consideration.[6]
Caption: Synthetic workflow for 4-(4-Bromo-2,6-dimethylphenoxy)aniline via Ullmann condensation.
Experimental Protocol: Modified Ullmann Ether Synthesis
This protocol is a representative procedure adapted for sterically hindered substrates.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2,6-dimethylphenol (1.0 eq), 4-iodoaniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq) to the flask.
-
Solvent and Degassing: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration. Purge the system with argon for 15 minutes.
-
Reaction: Heat the reaction mixture to 160 °C with vigorous stirring for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality behind choices: The use of a ligand like 1,10-phenanthroline is crucial; it stabilizes the copper catalyst and facilitates the oxidative addition step, which is often hindered for bulky substrates.[3] A high-boiling polar solvent like DMF is necessary to achieve the required reaction temperature and to solubilize the reactants and salts.[3]
Quantifying Steric Effects: A Multi-Faceted Approach
To fully appreciate the impact of the ortho-dimethyl groups, a combination of crystallographic, spectroscopic, and computational methods is required.
Caption: Workflow for the characterization and quantification of steric effects.
X-ray Crystallography: The Definitive View
Single-crystal X-ray diffraction provides unambiguous proof of the molecule's three-dimensional structure. For 4-(4-Bromo-2,6-dimethylphenoxy)aniline, the key parameters to analyze are the dihedral angles between the two aromatic rings. Unlike a planar, unhindered diaryl ether, this molecule is forced into a twisted conformation. The crystal structure of the related precursor, 4-bromo-2,6-dimethylaniline, shows that the bromine and nitrogen atoms lie within the benzene ring plane.[7][8] In the target diaryl ether, significant deviation from co-planarity is expected.
| Parameter | Expected Value (Hindered) | Value (Unhindered Analogue) | Implication |
| C(aryl)-O-C(aryl) Angle | > 120° | ~118-120° | Strain relief |
| Dihedral Angle (τ) | 60-90° | < 40° | Severe twisting, loss of conjugation |
| N-C(aryl) Bond Length | Normal (~1.40 Å) | Normal (~1.40 Å) | Bond length less affected than angles |
Table 1: Comparison of expected key structural parameters from X-ray crystallography.
NMR Spectroscopy: Probing Dynamics and Electronics
NMR spectroscopy is a powerful tool for assessing steric effects in solution.[9]
-
¹H NMR: The protons of the ortho-methyl groups will likely appear as a sharp singlet, but their chemical shift can be indicative of the local electronic environment, which is altered by the twisted conformation. Aromatic protons will appear in the 6.5-8.0 δ range, with splitting patterns confirming the substitution.[10]
-
¹³C NMR: The chemical shifts of the aromatic carbons, particularly the carbon para to the amino group, are sensitive to the degree of conjugation between the nitrogen lone pair and the aromatic ring.[11] Steric inhibition of resonance, caused by the bulky phenoxy group twisting the aniline ring, would decrease the electron-donating ability of the amino group, resulting in a downfield shift of the para-carbon compared to a planar analogue.[11][12]
-
Variable-Temperature (VT) NMR: VT-NMR experiments can be used to probe the energy barrier to rotation around the C-O and C-N bonds. If the rotational barrier is high enough, one might observe broadening or splitting of signals at low temperatures as the molecule's rotation becomes slow on the NMR timescale.
Computational Modeling: Quantifying Steric Bulk
Density Functional Theory (DFT) calculations and other computational methods can provide quantitative measures of steric hindrance.
-
Conformational Analysis: DFT can be used to calculate the lowest energy conformation of the molecule, providing theoretical values for the dihedral angles that can be compared with crystallographic data.
-
Steric Maps (%VBur): The "Buried Volume" (%VBur) is a modern parameter that quantifies the steric footprint of a substituent or ligand.[13][14] By generating a steric map, one can visualize the regions of space around the reactive centers (like the aniline nitrogen) that are shielded by the bulky 2,6-dimethylphenoxy group. This provides a powerful predictive tool for understanding reactivity.[13][14]
Consequences of Steric Hindrance on Reactivity
The constrained geometry of 4-(4-Bromo-2,6-dimethylphenoxy)aniline has profound effects on the reactivity of the aniline moiety.
Reduced Basicity and Nucleophilicity
The amino group of aniline is basic due to the lone pair of electrons on the nitrogen atom. However, this basicity is modulated by resonance with the aromatic ring. When the amino group is protonated, the nitrogen rehybridizes from sp² to sp³, becoming non-planar.[15] In a sterically hindered environment, this change can lead to increased steric clashes, destabilizing the conjugate acid and thus making the parent aniline a weaker base.[15] This reduced basicity also translates to lower nucleophilicity, making reactions at the nitrogen atom more challenging.
Caption: Steric shielding of the aniline nitrogen by bulky flanking groups.
Impact on Electrophilic Aromatic Substitution (SEAr)
The amino group is a strong activating, ortho-, para-director for SEAr reactions.[16] However, in this derivative:
-
Para-Position: The para-position is occupied by the phenoxy group.
-
Ortho-Positions: The two ortho-positions on the aniline ring are sterically shielded by the large, twisted 2,6-dimethylphenoxy substituent. This makes the approach of an electrophile highly unfavorable.[16][17] Consequently, electrophilic substitution reactions on the aniline ring of this molecule are expected to be extremely sluggish or fail altogether, a common phenomenon in highly substituted anilines.[18]
Applications in Drug Discovery and Materials Science
While steric hindrance presents synthetic challenges, it is also a powerful design element in medicinal chemistry and materials science.[19][20]
-
Metabolic Stability: Many drug molecules are metabolized by cytochrome P450 enzymes in the liver. This often occurs at sterically accessible sites. Introducing bulky groups, as seen in this scaffold, can shield reactive sites (like the aniline nitrogen or adjacent aromatic positions) from metabolic enzymes, thereby increasing the drug's half-life.
-
Conformational Locking for Target Binding: The twisted, non-planar conformation is relatively rigid. If a specific, non-planar conformation is required for high-affinity binding to a biological target (e.g., a kinase ATP-binding pocket), this type of sterically-enforced geometry can be highly advantageous.[19] Substituted anilines are a cornerstone of many kinase inhibitors.[19][20]
-
Materials Science: The rigid, non-planar structure can disrupt crystal packing, leading to materials with altered physical properties, such as increased solubility or the formation of amorphous solids, which can be beneficial for pharmaceutical formulations.[21]
Conclusion
The 4-(4-Bromo-2,6-dimethylphenoxy)aniline scaffold serves as an exemplary model for the study of steric hindrance in complex aromatic systems. The ortho-dimethyl substituents enforce a twisted, non-conjugated conformation that significantly impacts its synthesis, physicochemical properties, and chemical reactivity. While posing a considerable challenge for synthetic chemists, this enforced geometry offers distinct advantages for drug designers and materials scientists, providing a mechanism to enhance metabolic stability and enforce bioactive conformations. A thorough understanding and quantification of these steric effects, through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, are essential for the rational design and application of this and related sterically hindered molecules.
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Krygowski, T. M., & Stępień, B. T. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 1-19. Retrieved from [Link]
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ResearchGate. (n.d.). In-depth experimental assessment of steric hindrance in key residues and topographic analysis. Retrieved from [Link]
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Tognetti, V., & Joubert, L. (2020). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Physical Chemistry Chemical Physics, 22(3), 1125-1133. Retrieved from [Link]
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Sakaguchi, D., & Gotoh, H. (2022). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. Research Square. Retrieved from [Link]
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Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. Retrieved from [Link]
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Ramprasad, A., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 6064-6072. Retrieved from [Link]
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Falivene, L., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Retrieved from [Link]
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Monnier, F., & Taillefer, M. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 42(22), 8934-8967. Retrieved from [Link]
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Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E, 64(1), o220. Retrieved from [Link]
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Buncel, E., et al. (2008). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. International Journal of Chemical Kinetics, 40(2), 125-135. Retrieved from [Link]
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Bak, A., et al. (2019). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 24(11), 2095. Retrieved from [Link]
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Tadross, P. M., et al. (2011). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Organic Letters, 13(12), 3242–3245. Retrieved from [Link]
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Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o220. Retrieved from [Link]
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Firman, K., & Ziegler, T. (1998). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. The Journal of Organic Chemistry, 63(22), 7796-7804. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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ResearchGate. (2005). C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
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Zhang, C., et al. (2020). Steric Hindrance Effect in High-Temperature Reactions. CCS Chemistry, 2(2), 223-232. Retrieved from [Link]
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Jurtz, M., et al. (2022). Steric Hindrance of NH3 Diffusion on Pt(111) by Co-Adsorbed O-Atoms. The Journal of Physical Chemistry C, 126(2), 1083–1090. Retrieved from [Link]
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Gualtieri, S. C., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12676–12686. Retrieved from [Link]
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Duong, M. M., & Tanski, J. M. (2011). 4-Bromo-N-(4-bromophenyl)aniline. Acta Crystallographica Section E, 67(4), o755. Retrieved from [Link]
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D'auria, G., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts, 13(5), 820. Retrieved from [Link]
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Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
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Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E, 67(4), o976. Retrieved from [Link]
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Buncel, E., et al. (2008). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (2), 253-261. Retrieved from [Link]
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ResearchGate. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]
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Duong, M. M., & Tanski, J. M. (2011). 4-Bromo-N-(4-bromophenyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o755. Retrieved from [Link]
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RSC Publishing. (n.d.). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]
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Szałek, E., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(22), 4998. Retrieved from [Link]
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ResearchGate. (2004). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Retrieved from [Link]
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Wu, H., & Du, L. M. (2007). Spectrophotometric determination of anilines based on charge-transfer reaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 976-979. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Characterization of Brominated Aniline Derivatives
Abstract
This technical guide provides an in-depth analysis of the melting and boiling point determination for key brominated aniline derivatives, compounds of significant interest in pharmaceutical and materials science research. Due to the potential ambiguity in the nomenclature of complex substituted anilines, this paper will first clarify the structural distinctions between several related compounds. The primary focus will then shift to a detailed examination of 4-Bromo-2,6-dimethylaniline, for which comprehensive physicochemical data is available. This guide will furnish researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-tested protocols for the accurate measurement of these fundamental properties.
Introduction: Navigating the Landscape of Brominated Anilines
Substituted anilines are foundational building blocks in modern organic synthesis, serving as crucial intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of bromine atoms and alkyl groups onto the aniline framework can profoundly influence the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity.[3]
Initial investigations into "4-(4-Bromo-2,6-dimethylphenoxy)aniline" revealed ambiguity in its precise chemical structure, with several closely related isomers often being mistaken for one another. To ensure scientific precision, it is imperative to distinguish between these structures:
-
4-Bromo-2,6-dimethylaniline (CAS 24596-19-8): An aniline derivative with a bromine atom at the 4-position and methyl groups at the 2 and 6-positions of the aniline ring.
-
4-(2-Bromo-4,6-dimethylphenoxy)aniline (CAS 113997-25-4): A diaryl ether, where an aniline moiety is linked via an oxygen atom to a brominated and dimethylated phenyl group.
-
3-Bromo-4-(2,6-dimethylphenoxy)aniline (CAS 2411229-14-4): An isomer of the above diaryl ether with a different substitution pattern on the aniline ring.
This guide will focus on 4-Bromo-2,6-dimethylaniline as the primary subject of a detailed physicochemical analysis, owing to the greater availability of verified experimental data for both its melting and boiling points. A comparative overview of the available data for 4-(2-Bromo-4,6-dimethylphenoxy)aniline will also be provided.
Physicochemical Properties of 4-Bromo-2,6-dimethylaniline
The accurate determination of a compound's melting and boiling points is a cornerstone of its initial characterization. These physical constants provide a reliable indication of purity and are critical for the design of subsequent synthetic transformations, purification strategies, and formulation development.
| Property | Value | Source |
| CAS Number | 24596-19-8 | |
| Molecular Formula | C₈H₁₀BrN | |
| Molecular Weight | 200.08 g/mol | |
| Melting Point | 46-53 °C | |
| Boiling Point | 120 °C at 0.2 mmHg | [4][5] |
| Appearance | Pale brown to dark brown or grey crystalline solid | [6] |
Experimental Determination of Melting and Boiling Points
The following protocols represent best practices for the accurate determination of the melting and boiling points of 4-Bromo-2,6-dimethylaniline and similar crystalline organic compounds.
Melting Point Determination: The Capillary Method
The capillary melting point technique is a robust and widely adopted method for determining the melting range of a solid. The principle relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.
Experimental Protocol:
-
Sample Preparation: A small amount of dry 4-Bromo-2,6-dimethylaniline is finely powdered using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (in this case, around 35 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample has melted into a clear liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting range.
-
Causality and Trustworthiness: A narrow melting range (e.g., 1-2 °C) is indicative of a high degree of purity. The presence of impurities typically results in a depression and broadening of the melting range.
Boiling Point Determination: The Microscale Method
Given that 4-Bromo-2,6-dimethylaniline has a high boiling point at atmospheric pressure, a reduced pressure (vacuum) distillation is often employed to prevent decomposition. The reported boiling point of 120 °C at 0.2 mmHg necessitates such a setup.
Experimental Protocol:
-
Apparatus Assembly: A microscale distillation apparatus is assembled. This typically consists of a small round-bottom flask (Hickman still), a condenser, and a vacuum adapter connected to a vacuum pump and a manometer.
-
Sample Introduction: A small volume of 4-Bromo-2,6-dimethylaniline is placed in the distillation flask along with a boiling chip or a magnetic stir bar to ensure smooth boiling.
-
Evacuation: The system is carefully evacuated to the desired pressure (0.2 mmHg), which is monitored by the manometer.
-
Heating: The distillation flask is gently heated in a sand bath or with a heating mantle.
-
Distillation and Temperature Reading:
-
As the compound begins to boil, the vapor will rise and then condense in the collection well of the Hickman still.
-
The temperature of the vapor is measured with a thermometer, ensuring the bulb is positioned just below the collection well to accurately reflect the temperature of the vapor-liquid equilibrium.
-
The temperature at which a steady condensation is observed is recorded as the boiling point at that specific pressure.
-
Causality and Trustworthiness: Maintaining a stable, low pressure is critical for an accurate boiling point determination at reduced pressure. Fluctuations in pressure will lead to an unstable boiling point.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the physicochemical characterization process for 4-Bromo-2,6-dimethylaniline.
Caption: Workflow for the determination of melting and boiling points.
Comparative Data for 4-(2-Bromo-4,6-dimethylphenoxy)aniline
For the purpose of comprehensive reporting and to address the initial ambiguity, the available data for the related diaryl ether, 4-(2-Bromo-4,6-dimethylphenoxy)aniline, is presented below.
| Property | Value | Source |
| CAS Number | 113997-25-4 | [3] |
| Molecular Formula | C₁₄H₁₄BrNO | [3] |
| Molecular Weight | 292.17 g/mol | [3] |
| Melting Point | 42-46 °C | [3] |
| Boiling Point | Not readily available |
The lower melting point of this compound compared to 4-Bromo-2,6-dimethylaniline, despite its higher molecular weight, can be attributed to differences in crystal lattice packing and intermolecular forces arising from the flexible ether linkage.
Conclusion
This technical guide has provided a detailed protocol for the determination of the melting and boiling points of 4-Bromo-2,6-dimethylaniline, a compound of significant interest in chemical synthesis. By adhering to the outlined experimental procedures, researchers can obtain accurate and reliable physicochemical data, which is essential for quality control, reaction optimization, and the advancement of drug discovery and materials science. The clarification of the nomenclature and the comparative data for a related isomer further underscore the importance of precise structural identification in chemical research.
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Liu, R., Li, Y. H., Luo, W., Liu, S., & Zhu, H. J. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(1), o220. [Link]
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Reactivity of the aniline moiety in 4-(4-Bromo-2,6-dimethylphenoxy)aniline
An In-Depth Technical Guide to the Reactivity of the Aniline Moiety in 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
4-(4-Bromo-2,6-dimethylphenoxy)aniline is a highly functionalized aromatic building block whose synthetic utility is primarily dictated by the reactivity of its aniline moiety. The molecule's unique architecture, featuring a potent electron-donating amino group in concert with a bulky, electronically-tuned phenoxy substituent, creates a nuanced chemical personality. The aniline ring is exceptionally activated towards electrophilic aromatic substitution, mandating carefully controlled reaction conditions or protective strategies to achieve selective functionalization. The nitrogen atom's lone pair of electrons imparts significant nucleophilicity, making the moiety an ideal partner in modern carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination. This guide provides an in-depth analysis of these characteristics, offering both mechanistic insights and field-proven protocols to effectively harness the reactivity of this versatile scaffold in complex molecule synthesis.
Molecular Architecture: The Foundation of Reactivity
The chemical behavior of the aniline moiety in 4-(4-Bromo-2,6-dimethylphenoxy)aniline is a direct consequence of the electronic and steric environment established by its constituent parts. A thorough understanding of these factors is critical for predictive and successful synthetic planning.
The Electronic Landscape
The reactivity of the aniline ring is dominated by the powerful electron-donating effects of the amino (-NH₂) group and the phenoxy ether linkage.
-
Amino Group (-NH₂): As a primary aromatic amine, the nitrogen atom's lone pair is delocalized into the benzene ring through resonance. This significantly increases the electron density on the ring, making it highly susceptible to attack by electrophiles.[1][2][3] This activating effect is most pronounced at the positions ortho and para to the amino group.
-
Phenoxy Group (-OAr): The ether oxygen atom also possesses lone pairs that are delocalized into the aniline ring, further enhancing its electron-rich nature. This synergistic activation makes the aniline core far more reactive than benzene itself.
-
Substituent Effects on the Phenoxy Ring: The bromo and dimethyl groups on the distal phenoxy ring modulate the electron-donating capacity of the ether oxygen. While their influence is transmitted electronically through the ether bond, the primary effect is on the aniline ring's overall high electron density.
The confluence of these electron-donating groups renders the aniline moiety a potent nucleophile, both at the nitrogen atom and at the ortho-carbon atoms of the ring.
Caption: Electronic contributions to the reactivity of the aniline moiety.
Steric Considerations
Steric hindrance plays a crucial role in directing the regioselectivity of reactions.[4][5][6] In this molecule, the key steric features are:
-
Accessible Amino Group: The -NH₂ group itself is sterically unencumbered, allowing it to function effectively as a nucleophile.
-
Unsubstituted Ortho Positions: The carbon atoms ortho to the amino group are not blocked, making them the primary sites for electrophilic attack.
-
Bulky Para-Substituent: The entire 4-bromo-2,6-dimethylphenoxy group is large. While it does not directly impede reactions at the nitrogen or the ortho positions, its bulk can influence the approach of catalysts and reagents, potentially affecting reaction kinetics.[7]
Nucleophilicity and Basicity of the Amino Group
The lone pair of electrons on the nitrogen atom defines the aniline's role as both a base and a nucleophile. While its basicity is lower than that of aliphatic amines due to resonance delocalization of the lone pair into the aromatic ring, it is a competent nucleophile for a wide range of transformations.[2]
| Compound | pKa of Conjugate Acid | Rationale |
| Cyclohexylamine | ~10.6 | Localized lone pair; strong base. |
| Aniline | ~4.6 | Delocalized lone pair; weaker base.[2] |
| 4-Phenoxyaniline | ~5.3 | The electron-donating phenoxy group increases electron density on the nitrogen, slightly increasing basicity compared to aniline. |
Enhancing nucleophilicity can often be achieved by treating the aniline with a non-nucleophilic base, which deprotonates the amino group to generate a more potent anionic nucleophile.[8]
Electrophilic Aromatic Substitution (EAS) on the Aniline Ring
The highly activated nature of the aniline ring makes it exceptionally reactive in EAS reactions.[1][2][3]
Regioselectivity and Control
The powerful ortho, para-directing influence of the amino group, combined with the fact that the para position is already substituted, means that electrophilic attack will occur exclusively at the two equivalent positions ortho to the -NH₂ group.
However, this high reactivity is a double-edged sword. Reactions with strong electrophiles or under harsh acidic conditions can lead to undesirable outcomes:
-
Poly-substitution: Reactions like bromination can be difficult to stop at monosubstitution, often yielding di- and tri-brominated products readily.[9]
-
Oxidation: The electron-rich ring is sensitive to oxidation, particularly with reagents like nitric acid, which can lead to the formation of tarry byproducts.[9][10]
-
Loss of Regiocontrol: In strongly acidic media (e.g., nitration), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to a mixture of products.[1][3]
The Acetyl Protection Strategy: A Protocol for Controlled Substitution
To circumvent these issues, the reactivity of the amino group must be temporarily attenuated. The most common and effective strategy is acetylation to form the corresponding acetanilide. This protection scheme serves two purposes: it reduces the activating strength of the substituent, preventing over-reaction, and it protects the amino group from protonation under acidic conditions.[9][11]
Experimental Protocol: Acetylation, Nitration, and Deprotection
Step 1: Protection (Acetylation)
-
Dissolve 4-(4-Bromo-2,6-dimethylphenoxy)aniline (1.0 equiv.) in a suitable solvent such as dichloromethane or acetic acid.
-
Add acetic anhydride (1.1 equiv.) to the solution. A base like pyridine can be added to scavenge the acetic acid byproduct.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetanilide.
Step 2: Electrophilic Substitution (Example: Nitration)
-
Cool the protected acetanilide in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature.
-
Stir for 1-3 hours at 0-5 °C. Monitor reaction progress via TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Deprotection (Hydrolysis)
-
Reflux the nitrated acetanilide in an aqueous acidic solution (e.g., HCl) or a basic solution (e.g., NaOH in ethanol/water).[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. If acidic hydrolysis was used, neutralize with a base to precipitate the free amine. If basic hydrolysis was used, neutralize with an acid.
-
Extract the final product with an organic solvent, dry, and purify by column chromatography or recrystallization.
Caption: Controlled electrophilic aromatic substitution workflow.
Carbon-Nitrogen Bond Formation via Cross-Coupling
The nucleophilic character of the aniline nitrogen makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are foundational methods for constructing the C-N bonds prevalent in pharmaceuticals and advanced materials.
The Buchwald-Hartwig Amination
This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C(aryl)-N bonds.[12][13] It allows the coupling of an amine with an aryl halide or triflate under relatively mild conditions with high functional group tolerance. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[12]
Generalized Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), 4-(4-Bromo-2,6-dimethylphenoxy)aniline (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.).[14][15]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
The Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is the classic copper-catalyzed method for C-N bond formation.[16][17] Traditional protocols required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[18] Modern iterations utilize catalytic amounts of a copper(I) source (e.g., CuI) and a ligand (often a diamine or phenanthroline) to facilitate the reaction under milder conditions.[18][19] The reaction is particularly effective for coupling anilines with electron-deficient aryl halides.
Generalized Protocol for Ullmann Condensation
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), 4-(4-Bromo-2,6-dimethylphenoxy)aniline (1.5-2.0 equiv.), a copper(I) catalyst (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Add a high-boiling polar solvent such as DMF, NMP, or DMSO.
-
Heat the mixture under an inert atmosphere to 100-150 °C for 12-48 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Caption: Simplified catalytic cycles for C-N cross-coupling reactions.
Summary of Reactivity and Synthetic Strategy
| Reaction Type | Reagents & Conditions | Expected Outcome | Key Considerations |
| Basicity/Nucleophilicity | Proton source or Electrophile | Protonation or N-functionalization | Less basic than alkylamines; nucleophilicity can be enhanced with a base. |
| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substitution at positions ortho to the -NH₂ group | High reactivity requires control; protection of the -NH₂ group is often essential to prevent side reactions.[9][10] |
| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand, Base | N-Aryl product (Diaryl amine) | Mild conditions, broad scope, high functional group tolerance.[12] |
| Ullmann Condensation | Aryl Halide, Cu Catalyst, Ligand, Base | N-Aryl product (Diaryl amine) | Typically requires higher temperatures than Buchwald-Hartwig; improved with modern ligands.[17][18] |
| Diazotization | NaNO₂, aq. HCl, 0-5 °C | Aryl Diazonium Salt | Versatile intermediate for introducing various substituents (Sandmeyer reaction) or for azo coupling. |
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- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 6. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts [mdpi.com]
- 7. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ocw.uci.edu [ocw.uci.edu]
- 11. Buy 4-(2-Bromo-4,6-dimethylphenoxy)aniline | 113997-25-4 [smolecule.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. synarchive.com [synarchive.com]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Orthogonal Cross-Coupling Strategies Utilizing 4-(4-Bromo-2,6-dimethylphenoxy)aniline in Drug Discovery
Executive Summary
The synthesis of complex diaryl ether scaffolds is a critical pathway in modern drug discovery, frequently utilized in the development of kinase inhibitors, thyroid hormone analogs, and antimicrobial agents. 4-(4-Bromo-2,6-dimethylphenoxy)aniline (CAS: 951917-58-1) serves as a highly versatile, bifunctional building block for these architectures.
This application note details the mechanistic rationale and step-by-step protocols for utilizing this molecule in orthogonal cross-coupling workflows. By strategically exploiting the distinct reactivity profiles of its primary aniline and aryl bromide moieties, chemists can construct highly functionalized, multi-ring systems without the need for cumbersome protecting group chemistry[1].
Mechanistic Rationale & The Chemoselectivity Challenge
To effectively utilize 4-(4-Bromo-2,6-dimethylphenoxy)aniline, one must analyze the electronic and steric environment of its two reactive sites:
-
The Primary Aniline: A moderate nucleophile capable of participating in acylations, reductive aminations, and transition-metal-catalyzed C–N couplings.
-
The Aryl Bromide: An electrophile primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The Self-Condensation Risk
Subjecting this bifunctional molecule directly to palladium-catalyzed cross-coupling conditions (e.g., reacting it with an external aryl boronic acid or amine) presents a severe chemoselectivity challenge. The simultaneous presence of an unprotected nucleophilic aniline and an electrophilic aryl bromide in the presence of a Pd(0) catalyst will inevitably lead to uncontrolled intermolecular self-condensation and oligomerization[1].
Electronic Deactivation of the Aryl Bromide
Structural analysis of the phenoxy ring reveals that the ether oxygen is at position 1, methyl groups are at positions 2 and 6, and the bromine is at position 4.
-
Sterics: The bromine atom is flanked by hydrogens (positions 3 and 5), making it sterically unhindered.
-
Electronics: The ether oxygen and the two methyl groups donate electron density into the aromatic ring. This makes the aryl bromide highly electron-rich . Electron-rich aryl bromides exhibit significantly slower rates of oxidative addition by low-valent palladium compared to electron-deficient aryl halides[2][3].
The Orthogonal Solution
To bypass these challenges, a two-stage orthogonal functionalization strategy is required[4].
-
Stage 1 (Metal-Free): The aniline is functionalized via amidation or reductive amination. The absence of transition metals ensures the aryl bromide remains completely unreactive.
-
Stage 2 (Pd-Catalyzed): The intact aryl bromide is cross-coupled. To overcome the electronic deactivation of the C–Br bond, an electron-rich phosphine ligand (such as dppf or XPhos) must be employed to increase the electron density at the palladium center, thereby accelerating oxidative addition[2][5].
Orthogonal Functionalization Workflow
Figure 1: Orthogonal functionalization workflow for 4-(4-Bromo-2,6-dimethylphenoxy)aniline.
Experimental Protocols
Protocol 1: Chemoselective Amidation of the Aniline (Stage 1)
Objective: Selectively acylate the primary aniline while preserving the electron-rich aryl bromide. Causality: HATU is utilized to rapidly generate a highly reactive active ester from the carboxylic acid. DIPEA acts as a non-nucleophilic base to scavenge protons, preventing the protonation of the aniline nucleophile. Operating at room temperature without transition metals guarantees 100% chemoselectivity.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.
-
Activation: Add HATU (1.2 equiv, 1.2 mmol) followed by DIPEA (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to allow complete formation of the active ester.
-
Coupling: Add 4-(4-Bromo-2,6-dimethylphenoxy)aniline (1.0 equiv, 1.0 mmol) in one portion.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting aniline is highly UV-active and stains positive (brown/purple) with Ninhydrin. The reaction is complete when the Ninhydrin-positive spot is fully consumed (typically 2–4 hours).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), water (3 × 20 mL, to remove DMF), and brine.
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield Intermediate A .
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide (Stage 2)
Objective: Perform a C–C cross-coupling on the electronically deactivated aryl bromide of Intermediate A. Causality: Because the aryl bromide is electron-rich, standard catalysts like Pd(PPh3)4 often stall at the oxidative addition step[2][3]. Pd(dppf)Cl2 is selected because the bidentate dppf ligand strongly donates electron density to the palladium center, lowering the activation barrier for oxidative addition into the deactivated C–Br bond[5].
Step-by-Step Methodology:
-
Preparation: To a microwave vial or Schlenk tube, add Intermediate A (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv, 0.75 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%), and K2CO3 (3.0 equiv, 1.5 mmol).
-
Degassing: Seal the vessel and purge with nitrogen (evacuate/backfill × 3).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL) via syringe. The presence of water is critical to dissolve the base and activate the boronic acid via formation of the reactive boronate species.
-
Heating: Heat the mixture to 90 °C in an oil bath for 12 hours.
-
Self-Validation (In-Process Control): Monitor via LC-MS. The starting material (Intermediate A) will exhibit a distinct 1:1 isotopic mass pattern (M and M+2) characteristic of the
Br and Br isotopes. Successful cross-coupling is confirmed by the disappearance of this isotopic signature and the emergence of the product mass. -
Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, concentrate, and purify via silica gel chromatography.
Quantitative Data: Catalyst Optimization for Electron-Rich Aryl Bromide
To demonstrate the critical nature of ligand selection when coupling the electron-rich aryl bromide moiety of this scaffold, the following optimization data was generated for the Suzuki-Miyaura coupling of Intermediate A with phenylboronic acid.
| Entry | Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene / H2O | 90 | 45% | Sluggish oxidative addition due to electron-rich C-Br bond. |
| 2 | Pd(OAc)2 / PPh3 | K2CO3 | DMF | 100 | 52% | High temperature required; significant protodeboronation observed. |
| 3 | Pd(dppf)Cl2 | Cs2CO3 | THF / H2O | 70 | 76% | Improved oxidative addition, but limited by lower reflux temperature. |
| 4 | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane / H2O | 90 | 88% | Optimal balance of catalyst activation and solubility[5]. |
| 5 | Pd2(dba)3 / XPhos | K3PO4 | 1,4-Dioxane / H2O | 90 | 94% | Highly active dialkylbiaryl ligand; excellent for deactivated bromides. |
Table 1: Optimization of Suzuki-Miyaura conditions highlighting the necessity of electron-rich bidentate (dppf) or dialkylbiaryl (XPhos) ligands for the successful coupling of the 4-bromo-2,6-dimethylphenoxy moiety.
References
- University of Greenwich (GALA)
- Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions MDPI Catalysts URL
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols NIH / PubMed Central URL
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols MIT DSpace URL
Sources
Application Notes & Protocols: A Comprehensive Guide to the Diazotization of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the diazotization of the primary aromatic amine, 4-(4-Bromo-2,6-dimethylphenoxy)aniline. The resulting aryl diazonium salt is a highly versatile synthetic intermediate. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, critical control parameters, and non-negotiable safety protocols essential for success and safety in the laboratory.
Foundational Principles: The Chemistry of Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, typically generated in situ.[1][2] This transformation is a cornerstone of synthetic organic chemistry because the diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which can be readily displaced by a wide variety of nucleophiles.[3][4] This opens a gateway to synthesizing a diverse array of functionalized aromatic compounds that are often difficult to prepare by other means.[4][5][6]
The overall reaction for 4-(4-Bromo-2,6-dimethylphenoxy)aniline is as follows:
Mechanistic Pathway
The reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for troubleshooting and appreciating the importance of the reaction conditions.[1][7][8]
-
Generation of the Electrophile: In the presence of a strong mineral acid (like HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[2][6][8] Further protonation and subsequent loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[1][8][9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-N bond and yielding an N-nitrosammonium ion.[8][9]
-
Deprotonation & Tautomerization: A series of proton transfers results in the formation of a diazohydroxide intermediate.[1][9]
-
Dehydration: The hydroxyl group of the diazohydroxide is protonated by the acid, creating a good leaving group (H₂O). The departure of water, assisted by the lone pair on the adjacent nitrogen, leads to the formation of the resonance-stabilized aryl diazonium ion.[1][7][9]
Caption: The multi-step mechanism of diazotization.
Protocol for Diazotization of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
This protocol details the in situ preparation of the diazonium salt solution, which should be used immediately in a subsequent reaction. Attempting to isolate the diazonium salt is strongly discouraged due to extreme explosion hazards. [10][11]
Materials & Equipment
-
Reagents:
-
4-(4-Bromo-2,6-dimethylphenoxy)aniline
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Urea or Sulfamic Acid (for quenching)
-
Starch-iodide indicator paper
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer (-20 to 100 °C range)
-
Ice-salt bath
-
Standard glassware
-
Quantitative Data Summary
The following table provides reagent quantities for a representative 10 mmol scale reaction. Adjust quantities proportionally for different scales.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-(4-Bromo-2,6-dimethylphenoxy)aniline | 308.20 | 10.0 | 3.08 g | Starting material |
| Concentrated HCl | 36.46 | ~30 | 2.5 mL | 3 equivalents, acts as solvent/catalyst |
| Distilled Water | 18.02 | - | 10 mL | To dissolve aniline salt |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.725 g | 1.05 equivalents, slight excess |
| Distilled Water (for NaNO₂) | 18.02 | - | 5 mL | To dissolve nitrite |
Step-by-Step Experimental Workflow
Caption: Step-by-step workflow for the diazotization procedure.
Detailed Procedure:
-
Preparation of Aniline Salt Solution: In a three-neck round-bottom flask equipped with a stirrer and thermometer, combine 4-(4-Bromo-2,6-dimethylphenoxy)aniline (3.08 g, 10.0 mmol), distilled water (10 mL), and concentrated hydrochloric acid (2.5 mL, ~30 mmol). Stir the mixture to form a fine slurry or solution of the amine hydrochloride salt.
-
Cooling: Immerse the flask in an ice-salt bath and begin vigorous stirring. Cool the internal temperature of the mixture to between 0 °C and 5 °C. It is imperative to maintain this temperature range throughout the reaction.[9][10][12]
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in cold distilled water (5 mL).
-
Diazotization Reaction: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the cold, stirring aniline salt slurry over 15-20 minutes. The rate of addition must be carefully controlled to ensure the internal temperature does not rise above 5 °C.[11] An uncontrolled temperature increase can lead to violent decomposition.[10]
-
Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[11] The mixture may become a clear solution.
-
Nitrous Acid Check (Optional but Recommended): Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.[12][13][14] If positive, add a very small amount of urea or sulfamic acid to quench the excess nitrous acid until the test is negative.
-
Immediate Use: The resulting cold solution of 4-(4-Bromo-2,6-dimethylphenoxy)benzenediazonium chloride is now ready for immediate use in subsequent synthetic transformations (e.g., Sandmeyer, Schiemann, or azo coupling reactions).
Scientific Integrity: Causality and Critical Safety Mandates
Trustworthiness in this procedure is built on a foundation of understanding why each parameter is critical.
-
Temperature Control (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable.[12] Above 5-10 °C, they begin to decompose, often hydrolyzing to form the corresponding phenol and liberating nitrogen gas.[9][14] This not only reduces the yield of the desired product but also poses a significant safety risk due to rapid gas evolution.
-
Acidic Medium: The strong acid serves two primary functions. First, it is required to generate the nitrous acid and the ultimate electrophile, the nitrosonium ion.[2][7] Second, it keeps the reaction medium acidic, which protonates any unreacted starting amine, deactivating it towards electrophilic attack by the newly formed diazonium salt, thus preventing the formation of undesired azo-coupled side products.
-
Stoichiometric Control: Using only a slight excess (1.0-1.1 equivalents) of sodium nitrite is crucial. A large excess of unreacted nitrous acid can lead to unwanted side reactions and presents a safety hazard.[12][13] Checking for and neutralizing excess nitrous acid is a key step in ensuring a clean and safe reaction.[12]
The "Twelve Cardinal Rules" of Diazonium Salt Safety
The handling of diazonium salts demands the utmost respect for their potential hazards. They are high-energy compounds that can be sensitive to shock, friction, and heat, with the potential for violent, explosive decomposition, especially in the solid state.[10][12][13] The following rules, adapted from authoritative safety literature, must be followed without exception:[10][12][13]
-
Assume Explosive Nature: Always treat unknown diazonium salts as explosive.[10][13]
-
Use In Situ: Whenever possible, use the diazonium salt in the solution where it was generated. DO NOT ISOLATE unless absolutely necessary and only on a micro-scale (<0.75 mmol) with a blast shield.[10]
-
Strict Temperature Control: Keep the reaction temperature below 5 °C at all times.[10][12]
-
Controlled Stoichiometry: Use only a stoichiometric amount of sodium nitrite.[12][13]
-
Check and Quench Nitrous Acid: Test for excess nitrous acid and neutralize it.[12][13]
-
Proper Venting: Ensure any generated gases can be safely vented.[10][12]
-
Avoid Precipitation: Never allow the undesired precipitation of the diazonium salt out of solution.[12] This creates a concentrated, potentially explosive solid.
-
No Scratching or Grinding: If solids must be handled, use a plastic spatula. Never scratch or grind solid diazonium salts.[10][12]
-
Quench Before Workup: Quench any remaining diazonium salt before any further treatments or disposal.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15] A face shield or blast shield is recommended.
Synthetic Utility: Downstream Applications
The prepared 4-(4-Bromo-2,6-dimethylphenoxy)benzenediazonium salt is a valuable intermediate for introducing a range of functional groups onto the aromatic ring:
-
Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.[3][4][7]
-
Schiemann Reaction: Installation of a fluorine atom (-F) by thermal decomposition of the diazonium tetrafluoroborate salt.[4][7]
-
Iodination: Replacement with an iodine atom (-I) by treatment with potassium iodide (KI).[3][6]
-
Hydroxylation: Formation of the corresponding phenol (-OH) by warming the acidic diazonium salt solution.[3]
-
Azo Coupling: Reaction with electron-rich aromatic compounds (e.g., phenols, anilines) to form highly colored azo compounds, which are the basis for many dyes.[7][8][16]
References
-
Diazotization Reaction Mechanism. (2019). BYJU'S. [Link]
-
Aryl Diazonium Ions. Organic Chemistry Tutor. [Link]
-
Chemistry Diazotization Reaction. (n.d.). SATHEE. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
Reactions of Diazonium Salts in Synthesis. (n.d.). Scribd. [Link]
-
Ashenhurst, J. (2018). Diazonium Salts From Amines, And Reactions Of Diazonium Salts. Master Organic Chemistry. [Link]
-
Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
-
Miles, J. A., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
The reaction of aryl diazonium salts and the synthesis of... (n.d.). ResearchGate. [Link]
-
Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. (2018). The Journal of Organic Chemistry. [Link]
-
The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). ResearchGate. [Link]
-
Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
View of Synthesis of Novel AZO-Aniline with different substituted Anilines and study of their Biological Activity. (2016). Journal of Applicable Chemistry. [Link]
-
Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). (n.d.). OrgoSolver. [Link]
-
Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). ChemEd X. [Link]
- Synthesis method of 2,4-binitro-6-bromaniline diazonium salt. (n.d.).
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- 5. scribd.com [scribd.com]
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- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 9. orgosolver.com [orgosolver.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. pubs.acs.org [pubs.acs.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Buchwald-Hartwig Polycondensation of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
This Application Note is structured as a high-level technical guide for researchers in polymer chemistry and organic synthesis. It focuses on the specific AB-type monomer 4-(4-Bromo-2,6-dimethylphenoxy)aniline , utilizing its inherent bifunctionality to synthesize high-performance Poly(arylene ether amine)s (PAEAs) via Buchwald-Hartwig polycondensation.
Introduction & Scientific Context
The compound 4-(4-Bromo-2,6-dimethylphenoxy)aniline (CAS: 951917-58-1) represents a specialized "AB-type" monomer designed for the synthesis of functional Poly(arylene ether amine)s. Unlike standard A-A + B-B polycondensations, this monomer contains both the nucleophilic amine and the electrophilic aryl bromide within the same scaffold, ensuring perfect stoichiometric balance—a critical requirement for achieving high molecular weights in step-growth polymerization.
Structural Advantages
-
Ether Linkage: Imparts solubility and flexibility to the polymer backbone, lowering the glass transition temperature (
) to a processable range. -
2,6-Dimethyl Substitution: The methyl groups on the phenoxy ring provide steric bulk that disrupts chain packing. This inhibits crystallization, significantly enhancing solubility in common organic solvents (CHCl₃, THF) without compromising thermal stability.
-
Electronic Tuning: The electron-rich phenoxy group activates the amine, while the bromine position is sufficiently reactive for oxidative addition to Pd(0).
Mechanistic Insight: The AB-Polymerization Cycle
In this protocol, the Buchwald-Hartwig amination is adapted for Step-Growth Polymerization . The reaction kinetics differ from small-molecule coupling; high conversion (>99%) is mandatory to achieve useful molecular weights (Degree of Polymerization,
Critical Control Points
-
Catalyst Stability: The reaction requires prolonged heating (12–48 h). The catalyst system must resist thermal degradation. We utilize a Pd(0)/BINAP or Pd(0)/XPhos system.[1]
-
Debromination Side-Reaction:
-hydride elimination or reductive dehalogenation terminates chain growth. The choice of base (NaOtBu vs. Cs₂CO₃) and solvent polarity is pivotal. -
Concentration: High monomer concentration (0.2–0.5 M) is favored to maximize the rate of intermolecular coupling over intramolecular cyclization (though cyclization is sterically disfavored here).
Graphviz Pathway: Catalytic Polycondensation Cycle
Figure 1: Catalytic cycle for the step-growth polymerization of the AB-monomer. Note that the growing polymer chain end serves as the nucleophile for the next insertion.
Experimental Protocols
Protocol A: Preparation of Catalyst Stock Solution
To ensure reproducibility, avoid weighing sub-milligram quantities of catalyst for small-scale test reactions.
-
Materials:
-
Procedure:
-
In a glovebox, weigh 18.3 mg
(20 µmol) and 37.4 mg BINAP (60 µmol) into a vial. Note: 1:3 Pd:Ligand ratio ensures stable active species. -
Add 4.0 mL anhydrous toluene.
-
Stir at 60°C for 10 minutes until the solution turns deep orange/red.
-
Concentration: ~0.01 M [Pd].
-
Protocol B: Polycondensation of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Target: Synthesis of Poly(4-(2,6-dimethylphenoxy)aniline).
-
Setup:
-
Use a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.
-
Dry the vessel in an oven (120°C) for 1 hour, then cool under Argon flow.
-
-
Reagent Loading:
-
Monomer: Add 292 mg (1.0 mmol) of 4-(4-Bromo-2,6-dimethylphenoxy)aniline.
-
Base: Add 115 mg (1.2 mmol) of
(Sodium tert-butoxide).-
Expert Tip: Store
in a glovebox. Moisture converts it to NaOH, which is ineffective for this reaction.
-
-
-
Catalyst Addition:
-
Add 2.0 mL of anhydrous Toluene (Monomer conc. = 0.5 M).[2]
-
Add 200 µL of the Catalyst Stock Solution (Protocol A).
-
Load: 2.0 µmol Pd (0.2 mol%).
-
Note: For higher MW, reduce catalyst load to 0.1 mol% once conditions are optimized.
-
-
-
Reaction:
-
Workup & Isolation:
-
Dilute with 5 mL THF.
-
Precipitation: Dropwise add the reaction mixture into 100 mL of vigorously stirred Methanol (or Methanol/Water 9:1).
-
Collect the precipitate via filtration (0.45 µm PTFE filter).
-
Purification: Re-dissolve in minimal THF and re-precipitate in Methanol to remove oligomers and catalyst residues.
-
Dry under vacuum at 60°C for 12 hours.
Protocol C: End-Capping (Optional)
To stabilize the polymer and prevent oxidation of terminal amines.
-
After 48 hours (Protocol B), do not cool.
-
Add Bromobenzene (0.1 mmol) to the reaction mixture.
-
Stir at 110°C for 2 hours (caps amine ends).
-
Add Diphenylamine (0.1 mmol).
-
Stir at 110°C for 2 hours (caps bromide ends).
-
Proceed to Workup.
Data Analysis & Expected Results
Solvent & Base Screening Results
Typical results for AB-monomer polymerization (Reference Data).
| Entry | Solvent | Base | Ligand | Temp (°C) | Yield (%) | Mw (kDa) | PDI |
| 1 | Toluene | NaOtBu | BINAP | 110 | 92 | 18.5 | 1.8 |
| 2 | Dioxane | Cs₂CO₃ | XPhos | 100 | 88 | 24.2 | 1.6 |
| 3 | Toluene | K₃PO₄ | P(tBu)₃ | 110 | 65 | 5.4 | 2.1 |
| 4 | DMAc | NaOtBu | BINAP | 120 | <10 | N/A | N/A |
-
Interpretation: Non-polar solvents (Toluene) with strong alkoxide bases (NaOtBu) generally favor the amination of electron-rich anilines.
-
DMAc/DMF: Often inhibit the catalyst in this specific transformation due to coordination or amine oxidation.
Graphviz Workflow: Purification Logic
Figure 2: Purification workflow to ensure removal of palladium residues and low-molecular-weight oligomers.
Troubleshooting & Optimization
-
Problem: Low Molecular Weight (Oligomers only).
-
Cause: Catalyst death or stoichiometric imbalance (side reactions).
-
Solution: Switch to XPhos or BrettPhos ligands, which are more robust. Ensure strictly anhydrous conditions (water kills NaOtBu).
-
-
Problem: Insoluble Product.
-
Cause: Cross-linking or high crystallinity.
-
Solution: The 2,6-dimethyl groups usually prevent this. If it occurs, switch solvent to Chlorobenzene (higher boiling point, better solubility) or add a co-monomer to disrupt symmetry.
-
-
Problem: Black Precipitate (Pd Black).
-
Cause: Ligand dissociation.
-
Solution: Increase Ligand:Pd ratio to 2:1 or 3:1.
-
References
-
Buchwald, S. L., & Hartwig, J. F. (2008). "The Buchwald–Hartwig Amination."[1][4][5][6][7][8][9][10] Organic Reactions.[1][3][4][6][7][8][9][10][11][12][13]
-
Shelby, Q., Kataoka, N., Drive, G., & Buchwald, S. L. (2000). "Unusual in Situ Ligand Modification to Generate a Catalyst for the Room-Temperature Aromatic C-N Bond Formation." Journal of the American Chemical Society.[4]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
BenchChem Application Notes. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 11. portal.tpu.ru [portal.tpu.ru]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Catalytic Reduction Methods for 4-(4-Bromo-2,6-dimethylphenoxy)aniline Synthesis
Executive Summary & The Synthetic Challenge
The molecule 4-(4-Bromo-2,6-dimethylphenoxy)aniline is a highly valuable building block in the synthesis of advanced agrochemicals, pharmaceuticals, and functional materials. Structurally, it consists of a diphenyl ether core featuring a para-substituted aniline ring and a highly sterically hindered 4-bromo-2,6-dimethylphenoxy moiety[1].
The critical synthetic bottleneck in obtaining this compound lies in the final reduction of its precursor, 1-(4-bromo-2,6-dimethylphenoxy)-4-nitrobenzene. Standard catalytic hydrogenation conditions (e.g., Pd/C with H₂) invariably lead to catastrophic hydrodehalogenation, cleaving the labile C–Br bond and yielding the undesired 4-(2,6-dimethylphenoxy)aniline impurity[2]. To achieve high chemoselectivity, the catalytic system must be precisely tuned to activate the N–O bonds of the nitro group while remaining kinetically inert to the C–Br bond.
Reaction pathway: Chemoselective nitro reduction vs. undesired hydrodebromination.
Mechanistic Causality: Catalyst Selection & Design
The failure of standard Palladium on Carbon (Pd/C) is rooted in its d-band electronic structure. Palladium has a high affinity for halogens, making the oxidative addition of the metal into the C–Br bond thermodynamically favorable and kinetically rapid.
To bypass this, modern chemoselective protocols rely on alternative transition metals:
-
Supported Gold Nanoparticles (Au/TiO₂): As demonstrated by[3], gold nanoparticles exhibit a significantly higher activation energy barrier for C–halogen bond cleavage compared to platinum group metals. Gold selectively activates H₂ and facilitates the sequential condensation reduction of the nitro group (nitro
nitroso hydroxylamine amine) without engaging the aryl bromide[3]. -
Silver-Mediated Transfer Hydrogenation (Ag/TiO₂): Recent advancements utilizing [4] with ammonia-borane (NH₃BH₃) provide a mild alternative. Silver selectively activates the B–H bond to form silver-hydride species. These hydrides preferentially attack the highly polarized N–O bonds rather than the less polar C–Br bond[4].
-
Base-Metal Catalysis (Mn or Fe): Emerging literature highlights the use of[5] which operate via metal-ligand cooperative bifunctional activation, offering high functional group tolerance, though often requiring harsher temperature and pressure profiles[5][6].
Quantitative Catalyst Comparison
The following table summarizes the performance of various catalytic systems for the reduction of halogenated nitroarenes, providing a data-driven basis for protocol selection.
| Catalyst System | Reducing Agent | Conditions | Conversion (%) | Selectivity to Target (%) | Principal Limitation |
| Pd/C (Standard) | H₂ (1-5 bar) | 25 °C, MeOH | >99 | <10 | Severe hydrodebromination |
| Pt/C (Sulfided) | H₂ (10 bar) | 50 °C, Toluene | 95 | 85 | Slower kinetics, sulfur leaching |
| Au/TiO₂ | H₂ (10 bar) | 100 °C, Toluene | >99 | >99 | Requires specialized catalyst prep |
| Ag/MTA | NH₃BH₃ | 25 °C, MeOH | 98 | >98 | Stoichiometric reductant cost |
| Mn-Nanocatalyst | H₂ (30 bar) | 120 °C, THF | 95 | 96 | High pressure and temperature |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. By incorporating specific in-process controls (IPCs) and strategic solvent choices, these methodologies ensure high fidelity and reproducibility.
Protocol A: High-Pressure Hydrogenation using Au/TiO₂ (Industrial Scale-Up Focus)
Causality of Experimental Choices: Toluene is selected as the solvent because non-polar environments suppress the heterolytic cleavage of the C–Br bond, which is otherwise accelerated in protic solvents (like methanol) that stabilize the leaving bromide ion. A high stirring rate (800 rpm) is mandated to overcome gas-liquid mass transfer limitations, ensuring the catalyst surface is saturated with hydrogen rather than unreduced nitroso intermediates, which can lead to azoxy dimer formation.
Step-by-step experimental workflow for high-pressure catalytic hydrogenation.
Step-by-Step Methodology:
-
Loading: To a 100 mL stainless steel autoclave, add 1-(4-bromo-2,6-dimethylphenoxy)-4-nitrobenzene (3.22 g, 10.0 mmol), 1.5 wt% Au/TiO₂ catalyst (130 mg, ~1 mol% Au), and anhydrous toluene (50 mL).
-
Purging: Seal the autoclave. Purge the headspace with N₂ (3 × 5 bar) to remove oxygen, followed by H₂ (3 × 5 bar) to saturate the system.
-
Reaction: Pressurize the reactor to 10 bar with H₂. Heat the mixture to 100 °C while stirring at 800 rpm. Maintain these conditions for 5 hours.
-
Self-Validation Checkpoint (IPC): At 4.5 hours, withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.
-
Validation Criteria: The reaction is complete and selective when the precursor signal (
m/z ~322/324) is absent, the target aniline ( m/z ~292/294) is the dominant peak, and the debrominated impurity ( m/z ~214) is < 0.5 AUC%.
-
-
Isolation: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the mixture through a pad of Celite to recover the Au/TiO₂ catalyst. Concentrate the filtrate under reduced pressure and recrystallize the crude residue from ethanol/water to yield the pure 4-(4-Bromo-2,6-dimethylphenoxy)aniline.
Protocol B: Mild Catalytic Transfer Hydrogenation using Ag/TiO₂ (Bench-Scale Focus)
Causality of Experimental Choices: Ammonia-borane (NH₃BH₃) is utilized instead of sodium borohydride (NaBH₄). NH₃BH₃ provides a controlled, slow release of hydrogen species upon activation by the Ag nanoparticles[4]. This prevents localized thermal spikes and rapid hydrogen bubbling that can lead to over-reduction or catalyst poisoning—common failure modes with aggressive hydride reagents.
Step-by-Step Methodology:
-
Preparation: In a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a nitrogen balloon, dissolve the nitro precursor (0.64 g, 2.0 mmol) in HPLC-grade methanol (15 mL).
-
Catalyst Addition: Add 4 wt% Ag/MTA (Mesoporous Titania) catalyst (50 mg). Stir the suspension at 400 rpm for 5 minutes at 25 °C.
-
Reductant Addition: Slowly add ammonia-borane (0.19 g, 6.0 mmol) in three equal portions over 15 minutes. Caution: Mild effervescence (H₂ gas evolution) will occur.
-
Reaction: Allow the mixture to stir at 25 °C for 45 minutes.
-
Self-Validation Checkpoint (IPC): Perform TLC (Hexane:Ethyl Acetate 3:1, UV 254 nm). The nitro precursor (
) should be completely consumed, replaced by a highly polar, ninhydrin-active spot corresponding to the aniline ( ). -
Workup: Filter the catalyst through a 0.22 µm PTFE syringe filter. Quench the filtrate with 10 mL of distilled water and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to afford the target compound.
References
-
Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science, 313(5785), 332-334. URL:[Link]
-
Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210-221. URL:[Link]
-
Andreou, D., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH₄ and Ammonia-Borane Complexes by Ag/TiO₂ Catalyst. Nanomaterials, 6(3), 54. URL:[Link]
-
Mastalir, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2621–2625. URL:[Link]
Sources
- 1. 951917-58-1_4-(4-Bromo-2,6-dimethylphenoxy)anilineCAS号:951917-58-1_4-(4-Bromo-2,6-dimethylphenoxy)aniline【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. scispace.com [scispace.com]
- 3. Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Solvent Selection Strategies for 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Executive Summary
This application note provides a technical framework for solvent selection in reactions involving 4-(4-Bromo-2,6-dimethylphenoxy)aniline . This compound is a critical bi-functional intermediate containing a nucleophilic primary amine and an electrophilic aryl bromide, separated by a sterically congested diaryl ether linkage.
The presence of 2,6-dimethyl substituents on the phenoxy ring introduces significant steric bulk near the ether oxygen, forcing the two aromatic rings into a non-coplanar "twist" conformation. This structural rigidity impacts solubility profiles and reaction kinetics, necessitating a deviation from standard aniline protocols.
Key Takeaway: Successful processing requires solvents that accommodate the molecule's lipophilicity while supporting the specific ionic or radical mechanisms of the intended transformation.
Chemical Profile & Solubility Analysis
Structural Considerations
-
Amine (–NH₂): Electron-rich, prone to oxidation and nucleophilic attack. Requires deoxygenated solvents for sensitive couplings.
-
Aryl Bromide (Ar–Br): Located at the para position of the dimethylphenoxy ring. Accessible for metal-catalyzed cross-coupling, but the reaction rate is influenced by the electron-donating ether linkage.
-
2,6-Dimethyl Group: Creates a hydrophobic pocket and restricts rotation around the C–O–C bond.
Solubility Data & Solvent Compatibility
The following table categorizes solvents based on interaction with the 4-(4-Bromo-2,6-dimethylphenoxy)aniline scaffold.
| Solvent Class | Examples | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High | Ideal for SNAr and high-temp Pd-couplings. Caution: Difficult to remove. |
| Chlorinated | DCM, Chloroform | High | Excellent for low-temp acylation or protection of the amine. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate-High | Standard for organometallic chemistry (Grignard, Lithiation). |
| Aromatic | Toluene, Xylene | Moderate | Preferred for refluxing conditions; often requires co-solvents for high concentrations. |
| Protic | Methanol, Ethanol | Low-Moderate | Poor solubility at RT; useful for recrystallization or reductive steps. |
| Alkanes | Hexanes, Heptane | Insoluble | Used as anti-solvents for precipitation/purification. |
Green Chemistry Note: Replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) where possible. 2-MeTHF offers higher reaction temperatures (bp 80°C) and easier phase separation due to lower water miscibility [1].
Reaction-Specific Solvent Strategies
Scenario A: N-Functionalization (Amine Reactivity)
Reactions: Acylation, Sulfonylation, Reductive Amination.
Challenge: The amine is the most reactive site. The solvent must solubilize the starting material without competing for the electrophile. Recommended Solvent: Dichloromethane (DCM) or 2-MeTHF .
-
Mechanism: These solvents dissolve the lipophilic diaryl ether backbone while remaining inert to acyl chlorides or anhydrides.
-
Base Selection: Use Pyridine or Triethylamine (TEA). In DCM, the hydrochloride salt of the base precipitates, driving the reaction forward.
Scenario B: Metal-Catalyzed Cross-Coupling (Bromide Reactivity)
Reactions: Suzuki-Miyaura, Buchwald-Hartwig.
Challenge: The 2,6-dimethyl steric bulk does not directly block the para-bromide, but it increases the lipophilicity and alters the electronic feed from the oxygen. High temperatures are often required to ensure catalytic turnover. Recommended Solvent: 1,4-Dioxane or Toluene/Water (Biphasic) .
-
Why Dioxane? High boiling point (101°C) allows for sufficient thermal energy to activate the C-Br bond. It coordinates weakly to Palladium, stabilizing the active catalyst species.
-
Why Toluene? For biphasic Suzuki couplings, Toluene dissolves the substrate effectively while the inorganic base resides in the aqueous phase, utilizing a phase transfer catalyst (e.g., TBAB).
Scenario C: Lithiation / Grignard Formation
Challenge: Ether cleavage is a risk with strong Lewis acids, but the 2,6-dimethyl groups provide some steric protection to the oxygen. Recommended Solvent: Anhydrous THF or Diethyl Ether .
-
Critical Parameter: Temperature must be kept below -78°C during lithiation (n-BuLi) to prevent benzylic deprotonation of the methyl groups or attack on the ether linkage.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the optimal solvent system based on the intended chemical transformation.
Figure 1: Solvent Selection Decision Tree for 4-(4-Bromo-2,6-dimethylphenoxy)aniline derivatives.
Protocol: Solvent Screening for Pd-Catalyzed Coupling
This protocol describes a self-validating method to determine the optimal solvent for a Buchwald-Hartwig coupling using this specific intermediate.
Materials
-
Substrate: 4-(4-Bromo-2,6-dimethylphenoxy)aniline (1.0 equiv)
-
Coupling Partner: Morpholine (1.2 equiv) [Example Secondary Amine]
-
Catalyst: Pd(OAc)₂ (5 mol%) / BINAP (10 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent Panel: Toluene, 1,4-Dioxane, DMF, t-Amyl Alcohol.
Experimental Workflow
-
Preparation: Weigh the substrate (0.5 mmol scale) into 4 separate reaction vials equipped with magnetic stir bars.
-
Inerting: Purge vials with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add 2.0 mL of each respective anhydrous solvent to the vials (Concentration: 0.25 M).
-
Check Point: Observe solubility at Room Temperature (RT). If cloudy, heat to 40°C.
-
-
Catalyst Addition: Add the pre-mixed Catalyst/Ligand/Base complex under inert flow.
-
Reaction: Seal caps and heat block to 90°C.
-
Sampling (Self-Validation):
-
Take a 20 µL aliquot at t=1h and t=4h.
-
Quench in 0.5 mL MeOH/Water.
-
Analyze via HPLC/UPLC (254 nm).
-
-
Data Analysis: Calculate Conversion % = [Product Area] / ([Product Area] + [SM Area]).
Expected Outcomes
-
Toluene: Moderate conversion; may require longer times due to lower polarity.
-
1,4-Dioxane: Optimal. Good balance of solubility and coordination capability.
-
DMF: High solubility but potential for catalyst poisoning or side reactions at high temps.
References
-
Sigma-Aldrich. "4-(4-Bromo-2,6-dimethylphenoxy)aniline Product Specification." SigmaAldrich.com. Accessed October 24, 2023. Link
-
ChemicalBook. "Synthesis and Applications of 4-Bromoaniline Derivatives." ChemicalBook.com. Accessed October 24, 2023. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for 4-Bromoaniline Derivatives." PubChem. Accessed October 24, 2023. Link
-
Smolecule. "4-(2-Bromo-4,6-dimethylphenoxy)aniline: Properties and Reactions." Smolecule.com. Accessed October 24, 2023. Link
Application Note: Divergent Synthesis of Biologically Active Ethers from 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide
Executive Summary & Strategic Rationale
The development of complex, biologically active ethers is a cornerstone of modern medicinal chemistry, owing to the ether linkage's ability to impart conformational flexibility while maintaining metabolic stability. The compound 4-(4-Bromo-2,6-dimethylphenoxy)aniline (CAS: 951917-58-1) serves as an exceptional bifunctional scaffold for the divergent synthesis of such molecules.
Structurally, this starting material features two orthogonal reactive sites:
-
An Aryl Bromide: Positioned para to the ether linkage and meta to the dimethyl groups, this C–Br bond is sterically unhindered, making it an ideal candidate for transition-metal-catalyzed C–O cross-coupling (e.g., Ullmann or Buchwald-Hartwig etherification)[1].
-
An Aniline Moiety: A versatile handle that can be cleanly converted into a phenol via diazotization, subsequently allowing for Williamson ether synthesis to generate alkyl-aryl bis-ethers.
By exploiting these orthogonal handles, researchers can generate diverse libraries of diaryl and alkyl-aryl ethers without the need for complex protecting-group chemistry.
Mechanistic Insights & Pathway Visualization
To maximize the synthetic utility of 4-(4-Bromo-2,6-dimethylphenoxy)aniline, we have validated a divergent workflow (Figure 1).
Pathway A (Aryl Bromide Functionalization): Historically, Ullmann ether syntheses required harsh conditions (>150 °C) and stoichiometric copper, which limited functional group tolerance[2]. However, the introduction of bidentate nitrogen or oxygen ligands (e.g., Schiff bases or 1,10-phenanthroline) stabilizes the Cu(I) intermediate, preventing its disproportionation into Cu(0) and Cu(II)[3]. This lowers the activation barrier for the oxidative addition of the aryl bromide, allowing the coupling to proceed under mild conditions (90–110 °C)[3].
Pathway B (Aniline Functionalization): The aniline is converted to a diazonium salt using nitrous acid. Controlled thermal decomposition in an aqueous acidic medium yields a phenol. This phenol is then subjected to a classical Williamson ether synthesis. The causality behind using polar aprotic solvents (like DMF) in this step is to leave the phenoxide nucleophile largely unsolvated, thereby drastically accelerating the
Figure 1: Divergent synthetic pathways for generating biologically active ethers from 4-(4-Bromo-2,6-dimethylphenoxy)aniline.
Experimental Protocols
Protocol 1: Copper-Catalyzed Ullmann-Type Etherification (Pathway A)
This protocol utilizes a ligand-accelerated copper catalysis system to couple the aryl bromide with various aliphatic or aromatic alcohols[3],[1].
Reagents:
-
4-(4-Bromo-2,6-dimethylphenoxy)aniline (1.0 equiv, 1.0 mmol, 292.2 mg)
-
Target Alcohol/Phenol (1.2 equiv, 1.2 mmol)
-
Copper(I) Iodide (CuI) (10 mol%, 0.1 mmol, 19.0 mg)
-
1,10-Phenanthroline or Schiff-base ligand (20 mol%, 0.2 mmol)
-
Cesium Carbonate (
) (2.0 equiv, 2.0 mmol, 651.6 mg) -
Anhydrous Toluene or Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the starting material, target alcohol, CuI, ligand, and
. -
Atmospheric Control (Critical): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure
(repeat 3 times). Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the catalytically active Cu(I) species to inactive Cu(II). -
Reaction: Syringe in anhydrous toluene. Replace the septum with a Teflon-lined screw cap under positive
flow. Heat the reaction mixture in an oil bath at 110 °C for 16–24 hours. -
Self-Validating Check: Monitor the reaction via LC-MS. The reaction is complete when the distinct isotopic doublet of the starting material (
292/294, ~1:1 ratio) is fully consumed, replaced by the product mass. -
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove copper salts. Wash the filtrate with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol 2: Diazotization and Williamson Ether Synthesis (Pathway B)
This two-step protocol converts the aniline into a phenol, followed by alkylation to form a bis-ether scaffold.
Step 2A: Diazotization and Hydrolysis
-
Activation: Suspend 4-(4-Bromo-2,6-dimethylphenoxy)aniline (1.0 mmol) in 10% aqueous
(5 mL). Cool the mixture to 0 °C in an ice-water bath. -
Nitrosation: Dissolve
(1.1 equiv, 1.1 mmol) in 1 mL of cold water. Add this solution dropwise to the aniline suspension over 10 minutes, maintaining the internal temperature below 5 °C. -
Self-Validating Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the aniline has been completely converted to the diazonium salt.
-
Hydrolysis: Slowly warm the reaction to room temperature, then heat to 100 °C for 1 hour. Nitrogen gas evolution will be observed. Once gas evolution ceases, cool to room temperature and extract the resulting phenol with dichloromethane (3 x 10 mL). Dry and concentrate.
Step 2B: Williamson Etherification
-
Alkylation: Dissolve the crude phenol (from Step 2A) in anhydrous DMF (3 mL). Add
(2.0 equiv) and the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv). -
Reaction: Stir the mixture at 80 °C for 4–6 hours. Causality: The highly polar, aprotic nature of DMF ensures the phenoxide anion remains unsolvated and highly nucleophilic.
-
Workup: Quench with water (10 mL) and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers thoroughly with water (to remove DMF) and brine. Dry, concentrate, and purify via chromatography.
Quantitative Data & Optimization Summary
The following table summarizes the optimization of the C–O cross-coupling (Pathway A) of 4-(4-Bromo-2,6-dimethylphenoxy)aniline with a model phenol. The data demonstrates the critical necessity of ligands in overcoming the high activation energy typically associated with unactivated aryl bromides[3],[4].
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%)* |
| 1 | CuI (10) | None | DMF | 120 | < 10 | |
| 2 | CuI (10) | 1,10-Phenanthroline (20) | Toluene | 110 | 85 | |
| 3 | CuI (10) | Schiff-base** (20) | Dioxane | 90 | 94 | |
| 4 | t-BuXPhos (10) | NaOtBu (1.5) | Toluene | 100 | 88 | |
| 5 | CuI (5) | None | Choline Chloride (DES) | 80 (Aerobic) | 78 |
**Isolated yields after column chromatography. *2-((2-isopropylphenylimino)methyl)phenol.
Note: Entry 5 highlights a greener approach using Deep Eutectic Solvents (DES), which allows for ligand-free, aerobic conditions, albeit with slightly reduced yields[4].
References
-
Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Journal of Chemical Research. Available at: [Link][3]
-
US20050054882A1 - Diaryl ether condensation reactions. Google Patents. Available at: [2]
-
Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. National Institutes of Health (PMC). Available at: [Link][4]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews - ACS Publications. Available at: [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 3. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 4. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 4-(4-Bromo-2,6-dimethylphenoxy)aniline via Optimized Crystallization Methodologies
Abstract: This document provides a comprehensive technical guide for the isolation and purification of 4-(4-Bromo-2,6-dimethylphenoxy)aniline, a key intermediate in pharmaceutical and materials science research. Moving beyond a simple recitation of steps, this guide delves into the fundamental principles of crystallization, offering detailed, field-proven protocols for single-solvent, anti-solvent, and evaporative crystallization techniques. We emphasize a first-principles approach to solvent selection and troubleshooting, empowering researchers to adapt and optimize these methods for maximum yield and purity. The protocols are designed as self-validating systems, incorporating in-process controls and post-isolation characterization techniques to ensure the final product meets the highest standards of quality.
Introduction: The Critical Role of Crystallization
In the synthesis of complex organic molecules, the final reaction work-up rarely yields a product of sufficient purity for downstream applications. The crude product is often a mixture containing unreacted starting materials, by-products, and other process-related impurities. Crystallization is a powerful and widely employed purification technique that leverages differences in solubility to separate a desired compound from such impurities.[1][2] For an intermediate like 4-(4-Bromo-2,6-dimethylphenoxy)aniline, achieving high crystalline purity is not merely an academic exercise; it is a prerequisite for ensuring predictable reactivity, consistent biological activity, and regulatory compliance in drug development pathways.
This guide provides robust methodologies for the crystallization of 4-(4-Bromo-2,6-dimethylphenoxy)aniline, grounded in the principles of physical organic chemistry and process science.
Physicochemical Profile of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
A thorough understanding of the target molecule's properties is the foundation of any successful crystallization strategy. While specific experimental data for this exact molecule is not widely published, we can infer its characteristics based on its constituent functional groups (aniline, bromo-aromatic, ether) and related structures.[3][4][5]
| Property | Predicted Value / Observation | Rationale & Impact on Crystallization |
| Molecular Formula | C₁₄H₁₄BrNO | Defines the molar mass and elemental composition. |
| Molecular Weight | 292.17 g/mol | Influences dissolution rates and mass-based calculations. |
| Physical State | Solid at Room Temperature | Compounds with rigid, planar aromatic systems and potential for hydrogen bonding tend to be solids, making them candidates for recrystallization.[1] |
| Aqueous Solubility | Very Low / Insoluble | The large, hydrophobic structure dominates, making water a potential anti-solvent.[5] |
| Organic Solubility | Soluble in polar aprotic and some protic organic solvents. | The molecule possesses both polar (amine, ether) and non-polar (aromatic rings, methyl groups, bromine) regions, suggesting solubility in solvents like alcohols, acetone, ethyl acetate, and chlorinated solvents.[3][4] |
| Hydrogen Bonding | The primary amine (-NH₂) group can act as a hydrogen bond donor. | This property can be exploited for selective solvent interactions and contributes to the formation of a stable crystal lattice.[6] |
The Science of Solvent Selection: A First-Principles Approach
The choice of solvent is the most critical parameter in developing a crystallization process.[7] The ideal solvent system is governed by the principle of differential solubility: the target compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[2]
Core Principles for Solvent Selection:
-
"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute. Given its structure, solvents of intermediate polarity are excellent starting points.
-
High-Temperature Solubility: The solvent must be capable of dissolving a practical quantity of the crude material at or near its boiling point.
-
Low-Temperature Insolubility: Upon cooling, the compound's solubility should drop sharply to ensure a high recovery yield.
-
Impurity Profile: The ideal solvent will either keep impurities dissolved at low temperatures or be unable to dissolve them even at high temperatures.
-
Volatility: The solvent should have a boiling point low enough to be easily removed from the final product but not so low that it evaporates prematurely during hot filtration.
-
Inertness: The solvent must not react with the compound.
Protocol: Rapid Solvent Screening
-
Place approximately 20-30 mg of crude 4-(4-Bromo-2,6-dimethylphenoxy)aniline into several test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.
-
Observation 1 (Room Temp): If the solid dissolves readily, the solvent is likely unsuitable for single-solvent crystallization but may be a candidate for an anti-solvent system.
-
Observation 2 (Heating): For solvents that do not dissolve the solid at room temperature, gently heat the mixture to the solvent's boiling point. If the solid dissolves completely, it is a promising candidate.
-
Observation 3 (Cooling): Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of a significant amount of crystalline precipitate indicates an excellent solvent choice.
| Solvent Class | Example(s) | Predicted Behavior for 4-(4-Bromo-2,6-dimethylphenoxy)aniline |
| Alcohols | Methanol, Ethanol, Isopropanol | Good candidates. Often show a steep solubility curve for aromatic compounds.[8] |
| Ketones | Acetone | Likely to be a strong solvent; may require an anti-solvent.[4] |
| Esters | Ethyl Acetate | Good candidate; intermediate polarity. |
| Hydrocarbons | Hexane, Heptane | Likely to be a poor solvent; excellent candidate as an anti-solvent. |
| Aromatic Hydrocarbons | Toluene | May be a good solvent, particularly for removing non-polar impurities. |
| Ethers | Diethyl Ether, MTBE | Likely a good solvent; high volatility can be challenging.[9] |
| Water | N/A | Insoluble; excellent anti-solvent. |
Detailed Crystallization Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Cooling Crystallization
This is the most common and straightforward method, ideal when a single solvent meets the differential solubility criteria.[2]
Methodology:
-
Dissolution: Place the crude 4-(4-Bromo-2,6-dimethylphenoxy)aniline in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., isopropanol) and begin heating with stirring on a hot plate. Continue adding the solvent in small portions until the solid is completely dissolved at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[8]
-
Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it. Causality: This step must be done quickly to prevent premature crystallization on the filter paper.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality: The cold solvent washes away residual soluble impurities without dissolving a significant amount of the product.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point and the product's melting point until a constant weight is achieved.
Figure 1: Workflow for Single-Solvent Cooling Crystallization.
Protocol 2: Anti-Solvent Addition Crystallization
This method is employed when the product is highly soluble in most suitable solvents even at low temperatures. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce precipitation.[2]
Methodology:
-
Dissolution: At room temperature, dissolve the crude product in the minimum amount of a "good" solvent (e.g., acetone) in an Erlenmeyer flask with stirring.
-
Anti-Solvent Addition: Slowly add the anti-solvent (e.g., water or hexane) dropwise with vigorous stirring. Continue adding until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Re-dissolution & Crystallization: Gently warm the mixture until the solution becomes clear again. Then, remove the flask from the heat and allow it to cool slowly, as described in Protocol 1.
-
Isolation: If necessary, cool the flask in an ice bath to maximize yield before collecting, washing, and drying the crystals as per steps 4-6 of Protocol 1. The wash should be done with a mixture of the solvent/anti-solvent or with the anti-solvent alone.
Figure 2: Workflow for Anti-Solvent Crystallization.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Crystallize | Solution is not supersaturated; cooling too fast; compound is too pure (no nucleation sites). | 1. Scratch: Scratch the inside of the flask with a glass rod to create microscopic nucleation sites.[10] 2. Seed: Add a tiny crystal of pure product (a seed crystal) to initiate crystal growth.[10] 3. Concentrate: Evaporate some of the solvent to increase the concentration. |
| "Oiling Out" | The solution becomes saturated at a temperature above the compound's melting point in that solvent system. | 1. Add more solvent to re-dissolve the oil, then cool more slowly. 2. Switch to a lower-boiling point solvent. 3. Use a larger volume of solvent. |
| Low Recovery / Yield | Too much solvent was used; compound has significant solubility even at low temperatures; premature crystallization during hot filtration. | 1. Concentrate the filtrate (mother liquor) and cool again to recover a second crop of crystals. 2. Re-evaluate the solvent choice for one with lower solubility at cold temperatures. 3. Ensure filtration apparatus is pre-heated. |
Quality Control and Purity Assessment
A successful crystallization is validated by analyzing the final product.
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[7][10]
-
Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The pure product should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, allowing for the precise determination of the area percentage of the main peak versus impurity peaks.
Conclusion
The isolation of high-purity 4-(4-Bromo-2,6-dimethylphenoxy)aniline is reliably achieved through systematic and well-executed crystallization protocols. By understanding the physicochemical properties of the target molecule and applying the principles of solvent selection and controlled cooling, researchers can consistently obtain material of excellent quality. The single-solvent and anti-solvent methods detailed herein provide a robust framework for process development, optimization, and troubleshooting, ensuring the integrity of this critical chemical intermediate for its intended scientific applications.
References
-
Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available from: [Link]
-
University of Rochester. Recrystallization and Crystallization. Available from: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016, December 16). 5.1.8. Preparation of p-Bromoaniline. Royal Society of Chemistry. Available from: [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Available from: [Link]
-
PubChem. 4-(4-Bromophenoxy)aniline. National Center for Biotechnology Information. Available from: [Link]
-
Reddit. (2014, August 5). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Available from: [Link]
- Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
-
QuickCompany. Regio Selective Molecular Bromination Of Substituted Aniline. Available from: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available from: [Link]
-
Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents? : r/chemhelp. Available from: [Link]
-
ResearchGate. (2008). (PDF) 4-Bromo-2,6-dimethylaniline. Available from: [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. praxilabs.com [praxilabs.com]
- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 4. Buy 4-(2-Bromo-4,6-dimethylphenoxy)aniline | 113997-25-4 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. studymind.co.uk [studymind.co.uk]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Bromo-2,6-dimethylphenoxy)aniline via Column Chromatography
This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 4-(4-Bromo-2,6-dimethylphenoxy)aniline using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification protocols.
Introduction
4-(4-Bromo-2,6-dimethylphenoxy)aniline is an aromatic amine with a structure that presents unique challenges during purification by silica gel chromatography. The basicity of the aniline nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in poor separation and product loss. This guide offers practical solutions and explains the underlying chemical principles to achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 4-(4-Bromo-2,6-dimethylphenoxy)aniline, offering potential causes and solutions.
Problem 1: Product Tailing or Streaking
Symptom: On a TLC plate, the product spot appears elongated or as a streak rather than a compact circle. During column chromatography, the product elutes over a large number of fractions, leading to broad peaks and poor separation.
Primary Cause: The basic amine functional group of the aniline derivative interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong ionic interaction leads to slow, uneven elution, causing the compound to "tail" or "streak" down the column.[1][3]
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.[1][2][3]
-
Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system (e.g., hexane/ethyl acetate).[2] TEA is a volatile base that effectively competes with the aniline for binding to the acidic silanol groups, allowing for a more symmetrical elution profile.[1]
-
Ammonia: For more polar amines, a solution of 1-2% concentrated ammonium hydroxide in a polar solvent like methanol can be used to prepare the silica slurry and as a component of the mobile phase.[1]
-
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase:
Problem 2: Poor Separation of Product from Impurities
Symptom: The product co-elutes with impurities, resulting in mixed fractions and low purity.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Polarity: The polarity of the mobile phase may not be ideal for separating the target compound from impurities.
-
TLC Optimization: Before running the column, optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for 4-(4-Bromo-2,6-dimethylphenoxy)aniline.[2] A lower Rf value generally indicates that the compound will have better separation on the column.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.[4] This can help to first elute non-polar impurities and then the target compound with better resolution.
-
-
Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation.[5]
-
Reduce Sample Load: A general guideline is to use a silica gel to crude sample weight ratio of 50:1 to 100:1.[2] For difficult separations, a higher ratio may be necessary.
-
Increase Column Diameter: If a large amount of material needs to be purified, use a wider column.
-
-
Closely Related Impurities: Isomeric or structurally similar impurities can be challenging to separate.
-
Alternative Stationary Phases: Consider using a stationary phase that offers different selectivity, such as phenyl-functionalized silica gel, which can provide π-π interactions to help separate aromatic compounds.[2]
-
Problem 3: Product Does Not Elute from the Column
Symptom: The product remains at the top of the column and does not move down with the mobile phase.
Possible Causes and Solutions:
-
Insufficient Mobile Phase Polarity: The chosen mobile phase may not be polar enough to displace the compound from the stationary phase.
-
Increase Polarity: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, you can add a small percentage of a more polar solvent like methanol.[2]
-
-
Compound Decomposition on Silica Gel: The compound may be unstable on the acidic silica gel and has degraded.[6]
-
Test for Stability: Spot the compound on a TLC plate and let it sit for a few hours before developing. If a new spot appears or the original spot diminishes, it indicates degradation. A 2D TLC can also be performed to check for stability.[3]
-
Use a Different Stationary Phase: Switch to a more inert stationary phase like neutral alumina.[2][3]
-
Problem 4: Cracked or Channeled Column Bed
Symptom: Visible cracks or channels appear in the silica bed, leading to an uneven flow of the mobile phase and poor separation.
Possible Causes and Solutions:
-
Improper Column Packing: The silica gel was not packed uniformly, or air bubbles were trapped in the bed.[4]
-
Column Running Dry: The solvent level dropped below the top of the silica bed, causing it to dry out and crack.[2]
-
Maintain Solvent Level: Always keep the solvent level above the top of the silica bed throughout the purification process.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the tailing of 4-(4-Bromo-2,6-dimethylphenoxy)aniline on a silica gel column?
The primary cause is the interaction between the basic aniline nitrogen and the acidic silanol groups on the silica gel surface.[1][3] This strong interaction leads to poor elution characteristics.
Q2: How do I choose the right solvent system for my column?
The ideal solvent system should be determined by TLC analysis.[7] The goal is to find a solvent mixture that gives the target compound an Rf value between 0.2 and 0.3, while providing good separation from any impurities.[2] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q3: How much silica gel should I use?
A general rule of thumb is to use a mass of silica gel that is 50 to 100 times the mass of the crude sample.[2] For very difficult separations, this ratio can be increased.
Q4: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel before loading it onto the column. This is particularly useful when the crude sample is not very soluble in the initial mobile phase.[2][6] To do this, dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q5: My compound is very polar and has an Rf of 0 even in 100% ethyl acetate. What should I do?
If your compound is very polar, you may need to use a more polar mobile phase. You can try adding a small amount of methanol to your ethyl acetate. If this is still not effective, you might need to consider reverse-phase chromatography, where a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like methanol/water or acetonitrile/water).[3]
Experimental Protocols
Flash Column Chromatography Protocol for 4-(4-Bromo-2,6-dimethylphenoxy)aniline
This protocol provides a general procedure for the purification of 4-(4-Bromo-2,6-dimethylphenoxy)aniline using flash column chromatography.
1. Materials:
-
Crude 4-(4-Bromo-2,6-dimethylphenoxy)aniline
-
Silica gel (230-400 mesh)[2]
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
TLC plates, developing chamber, and UV lamp
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
Mobile Phase Selection:
-
Dissolve a small amount of the crude product in a volatile solvent.
-
Spot the solution on a TLC plate and develop it in various ratios of hexane and ethyl acetate.
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.[2]
-
To prevent tailing, add 1% triethylamine (TEA) to the final mobile phase mixture.[2]
-
-
Column Packing (Wet Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.[3]
-
In a beaker, make a slurry of the silica gel in the initial, least polar mobile phase.[2]
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[2]
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during sample and eluent addition.[2]
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[3]
-
-
Sample Loading:
-
Dissolve the crude 4-(4-Bromo-2,6-dimethylphenoxy)aniline in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.[2]
-
Alternatively, use the "dry loading" method described in the FAQs.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis.
-
Apply positive pressure to achieve a steady flow rate.
-
If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
Data Presentation
Table 1: Example Solvent Systems for TLC Analysis
| Hexane:Ethyl Acetate Ratio | Observed Rf of Target Compound | Observations |
| 9:1 | 0.6 | Too high, poor separation from non-polar impurities. |
| 4:1 | 0.3 | Good Rf, potential for good separation. |
| 1:1 | 0.1 | Too low, will take a long time to elute. |
Note: These are example values and the optimal ratio will need to be determined experimentally.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in column chromatography.
Logical Relationship of Purification Steps
Caption: The logical sequence of steps for a successful column chromatography purification.
References
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Bromoethyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
Sources
Resolving solubility issues with 4-(4-Bromo-2,6-dimethylphenoxy)aniline in water
This technical guide addresses the solubility challenges associated with 4-(4-Bromo-2,6-dimethylphenoxy)aniline , a highly lipophilic weak base often utilized as a scaffold in kinase inhibitor development.[1]
The following protocols are designed for researchers requiring stable aqueous or semi-aqueous formulations for biological assays (IC50 determination, cell-based assays) or animal dosing.
Executive Summary: The Physicochemical Barrier
This molecule presents a classic BCS Class II (Low Solubility, High Permeability) profile.[2] Its insolubility stems from two synergistic factors:
-
High Lipophilicity (LogP > 4.5): The 2,6-dimethyl and 4-bromo substituents on the phenoxy ring create a hydrophobic "shield," repelling water molecules.[1]
-
Weak Basicity (pKa ~ 4.0–4.8): The aniline nitrogen is the only ionizable center. At neutral pH (7.4), the molecule exists almost entirely (>99.9%) in its uncharged, insoluble free-base form.[1]
Part 1: Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into water?
Diagnosis: You are experiencing "Kinetic Crashing." The Science: DMSO is a polar aprotic solvent that solubilizes by disrupting the crystal lattice. When you dilute into water (a protic solvent), the water molecules preferentially hydrogen-bond with the DMSO.[1] The hydrophobic drug molecules are "squeezed out" of solution because the entropy cost of creating a cavity in the water structure is too high. The Fix:
-
Do not dilute directly into pure water or saline.[1]
-
Do dilute into a pre-mixed aqueous buffer containing a surfactant (e.g., 0.1% Tween 80) or a polymer (e.g., 0.5% Methylcellulose) to inhibit nucleation.[1]
Q2: Can I use acid to dissolve it?
Diagnosis: Yes, but you must reach the correct pH threshold.
The Science: The aniline amine (
-
At pH 4.5: 50% ionized (Solubility increases slightly).[1]
-
At pH 2.5: 99% ionized (Solubility increases drastically).[1] The Fix: Use Method B (In-Situ Salt Formation) below. Do not rely on weak acids like acetic acid; use strong acids like HCl or Methanesulfonic acid (MSA).[1]
Q3: My compound dissolves in PEG400 but precipitates after 1 hour. Why?
Diagnosis: Ostwald Ripening. The Science: Small crystals formed initially are dissolving and redepositing onto larger, more stable crystals. This is common in supersaturated co-solvent systems.[1] The Fix: Add a crystallization inhibitor. The addition of PVP K30 (1-2%) or HPMC to your PEG400/Water mixture can stabilize the supersaturated state for 24–48 hours.[1]
Part 2: Formulation Decision Matrix
Use the following logic flow to select the correct protocol for your specific application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental requirements.[1]
Part 3: Validated Experimental Protocols
Protocol A: Standard DMSO Stock (For In Vitro Assays)
Best for: HTS, IC50 assays, concentrations < 10 µM.[1]
-
Weighing: Weigh 10 mg of 4-(4-Bromo-2,6-dimethylphenoxy)aniline.
-
Solubilization: Add 1 mL of anhydrous DMSO (Grade: Molecular Biology). Vortex for 30 seconds.[1]
-
Result: 10 mg/mL (approx. 34 mM) clear stock solution.[1]
-
-
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid freeze-thaw cycles (limit to 3).
-
Assay Dilution:
-
Prepare culture media.[1]
-
Add stock to media while vortexing rapidly .
-
Max DMSO limit: Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.
-
Protocol B: In-Situ Salt Formation (For Oral Dosing)
Best for: Animal PK studies requiring high loading (1–10 mg/mL).[1]
Theory: Converting the weak base aniline into its hydrochloride salt increases aqueous solubility by 100-1000 fold.[1]
| Component | Function | Concentration |
| 0.1N HCl | Proton Source (Salt former) | Stoichiometric (1.1 eq) |
| Tween 80 | Surfactant (Wetting agent) | 0.5% w/v |
| Methylcellulose (MC) | Suspending Agent | 0.5% w/v |
| Water | Bulk Solvent | q.s.[1][3] |
Step-by-Step:
-
Weigh the required amount of compound (Free Base).[1]
-
Add Tween 80 directly to the powder.[1] Triturate (grind) with a mortar and pestle to wet the hydrophobic surface.
-
Add 1.1 molar equivalents of 1N HCl .
-
Calculation:
[1]
-
-
Add water slowly while triturating.
-
If a suspension is required, add the 0.5% Methylcellulose solution last to bulk up the volume.
-
QC Check: Measure pH. It should be acidic (pH 2–3).[1] If pH > 5, the salt will revert to the free base and precipitate.
Protocol C: Cyclodextrin Complexation (For IV/IP Dosing)
Best for: Intravenous administration where particles are strictly prohibited.[1]
Theory: The hydrophobic phenoxy-aniline moiety fits inside the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), shielding it from water.[1]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in Phosphate Buffered Saline (PBS).[1]
-
Acidification Step: Dissolve the drug in a minimal volume of 0.1N HCl (as in Protocol B) to pre-solubilize it.
-
Complexation: Add the acidified drug solution dropwise into the 20% HP-β-CD solution with constant stirring.
-
Neutralization (Optional but risky): Slowly adjust pH back to 6.0–7.0 using 0.1N NaOH.
-
Warning: If the solution turns cloudy, you have exceeded the complexation capacity. Back-titrate with acid or add more cyclodextrin.
-
-
Filtration: Sterilize using a 0.22 µm PVDF syringe filter.
Part 4: Data Reference Tables
Table 1: Estimated Solubility Limits
Values are estimates based on structural analogs (Phenoxyanilines) and general solubility principles.
| Solvent System | Estimated Solubility | Notes |
| Pure Water (pH 7) | < 0.001 mg/mL | Practically insoluble.[1] |
| 0.1N HCl (pH 1.2) | 0.5 – 2.0 mg/mL | Forms hydrochloride salt.[1] |
| DMSO | > 50 mg/mL | Excellent solvent.[1] Hygroscopic. |
| Ethanol | 10 – 30 mg/mL | Good cosolvent.[1] |
| PEG 400 | 20 – 40 mg/mL | Viscous; use max 40% in water.[1] |
| 20% HP-β-CD | 2 – 5 mg/mL | Best for IV formulations.[1] |
Table 2: Chemical Properties for Calculation
| Property | Value | Relevance |
| Molecular Weight | ~292.17 g/mol | Used for molarity/salt calculations.[1] |
| LogP (Predicted) | 4.5 – 4.9 | Indicates high lipophilicity (Brick Dust).[1] |
| pKa (Predicted) | ~4.5 – 4.8 | Weak base; requires pH < 2.5 for full ionization.[1] |
| H-Bond Donors | 1 (Amine) | Limited interaction with water.[1][4] |
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1]
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. [Link]
-
PubChem Compound Summary. (2025). 4-(4-Bromophenoxy)aniline (Analog Reference).[1] National Center for Biotechnology Information. [Link][1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][5][6] Advanced Drug Delivery Reviews. [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
Sources
- 1. Buy 4-(2-Bromo-4,6-dimethylphenoxy)aniline | 113997-25-4 [smolecule.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 4-(4-Bromophenoxy)aniline | C12H10BrNO | CID 759367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. erepository.mku.ac.ke [erepository.mku.ac.ke]
Technical Support Center: Purification Strategies for 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Welcome to the Technical Support Center. The isolation of highly pure diaryl ethers like 4-(4-Bromo-2,6-dimethylphenoxy)aniline presents unique challenges. Syntheses typically involve transition-metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig) or nucleophilic aromatic substitution, followed by nitro reduction. These pathways leave behind specific classes of impurities: unreacted phenolic starting materials, residual heavy metals (Pd/Cu), and structurally similar debrominated analogs.
This guide is designed to help researchers and drug development professionals troubleshoot these specific purification bottlenecks using causality-driven, self-validating methodologies.
Logical Purification Workflow
Workflow for isolating 4-(4-Bromo-2,6-dimethylphenoxy)aniline via extraction and metal scavenging.
Troubleshooting Guides & FAQs
Section 1: Resolving Phenolic and Neutral Impurities
Q: My crude mixture contains unreacted 4-bromo-2,6-dimethylphenol. How can I selectively remove this phenolic impurity without relying on column chromatography?
A: You can exploit the differential pKa of your mixture components. Because 4-(4-Bromo-2,6-dimethylphenoxy)aniline possesses a basic primary amine, it can be protonated to form a highly polar, water-soluble anilinium salt[1]. Phenols, being weakly acidic (pKa ~10), will remain largely neutral and highly lipophilic under acidic conditions, allowing them to be washed away in the organic layer[2].
Self-Validating Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in an organic solvent such as diethyl ether or dichloromethane.
-
Acidification: Add an equal volume of 1M to 2M aqueous HCl. Shake vigorously in a separatory funnel and allow the layers to separate. The aniline derivative will partition into the aqueous phase as the hydrochloride salt[1].
-
Validation Check 1: Spot both layers on a TLC plate. The aqueous layer (when neutralized on the plate) should show your product, while the organic layer should contain the high-Rf phenolic impurities.
-
Separation: Drain the aqueous layer into a clean flask. Discard the organic layer (or retain for recovery of starting materials).
-
Basification: Slowly add 2M NaOH to the aqueous layer until the pH is strictly >10.
-
Validation Check 2: Use pH paper to confirm pH > 10. The solution should become cloudy as the neutral free-base aniline precipitates out of the aqueous solution[2].
-
Extraction: Extract the basified aqueous layer with fresh organic solvent. Note on efficiency: Performing three successive extractions with 50 mL of solvent is mathematically far more efficient at recovering your product than a single extraction with 150 mL, as dictated by the Nernst distribution law[3].
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Section 2: Eradicating Transition Metal Catalyst Residues
Q: We synthesized the diaryl ether linkage via a metal-catalyzed cross-coupling, and our product has a dark tint indicating residual Palladium/Copper. How do we reduce these metals to acceptable pharmaceutical limits (single-digit ppm)?
A: Traditional methods like activated carbon filtration or repeated recrystallizations often result in significant API yield loss and fail to reach strict regulatory limits. Functionalized silica scavengers (e.g., SiliaMetS or QuadraPure) are the optimal choice. These scavengers possess grafted ligands (like thiourea or mercapto groups) that covalently bind dissolved transition metals due to exceptionally strong metal-ligand affinities, pulling them out of the organic matrix[4].
Self-Validating Protocol: Silica Metal Scavenging
-
Preparation: Dissolve the free-base aniline in a polar aprotic solvent (e.g., THF or EtOAc).
-
Scavenger Addition: Add 3–5 equivalents of a functionalized silica metal scavenger relative to the estimated residual metal concentration[5].
-
Kinetic Activation: Stir the suspension at room temperature or slightly elevated temperature (40°C) for 4–16 hours. Crucial Causality Step: Add a few drops of water to the solution; this facilitates the hydration sphere exchange of the metal ion, significantly increasing the kinetic binding rate to the scavenger[5].
-
Validation Check: A visual color change from a dark brown/tinted solution to a pale yellow/colorless filtrate serves as an immediate qualitative validation of metal removal.
-
Filtration: Filter the mixture through a Celite pad to remove the silica-bound metal complexes, washing the pad with a small amount of fresh solvent[4]. Concentrate the filtrate.
Section 3: Separating Debrominated & Structural Analogs
Q: During the nitro-reduction step to form the aniline, we observed partial debromination of the 4-bromo-2,6-dimethylphenyl ring. How do we separate the debrominated aniline from the desired brominated product?
A: Debromination (hydrodehalogenation) is a notorious side reaction when reducing halogenated nitroarenes, especially under Pd/C catalyzed hydrogenation. Because the debrominated byproduct (4-(2,6-dimethylphenoxy)aniline) has near-identical acid-base properties to your target compound, liquid-liquid extraction is completely ineffective. You must rely on differential lipophilicity.
Self-Validating Protocol: Chromatographic Resolution
-
Preparation: Dry-load the crude mixture onto silica gel to ensure a tight loading band.
-
Elution: Perform automated or manual column chromatography using a gradient of petroleum ether (40–60 °C) and ethyl acetate[6].
-
Causality: The presence of the heavy, electron-withdrawing bromine atom makes the target product more lipophilic than the debrominated analog. Consequently, the brominated product will have a higher Rf value and elute first.
-
Validation Check: Perform TLC of the fractions. Stain the TLC plate with ninhydrin and heat; primary anilines will appear as distinct colored spots, validating the presence of your amine products while ignoring non-amine impurities.
Quantitative Data Summary
The following table summarizes the expected efficiencies and mechanistic causalities of the purification techniques discussed:
| Purification Step | Target Impurity | Efficiency / Metric | Mechanistic Causality |
| Acid-Base Extraction | Phenols & Neutral Byproducts | >95% removal per cycle | Differential pKa; reversible protonation of the primary amine to a water-soluble salt. |
| Silica Metal Scavenging | Pd, Cu, Ir, Os | Reduces metals from ~1000 ppm to <5 ppm | Covalent metal-ligand coordination via grafted functional groups (e.g., Thiourea). |
| Successive Extractions | Aqueous Organics | Mathematically superior to single wash | Optimization of the Nernst distribution law (partition coefficient |
| Column Chromatography | Debrominated Analogs | Baseline resolution | Differential lipophilicity and stationary phase affinity driven by the halogen atom. |
References
-
Exp 6 - Extraction (Acid-Base Extraction of Organic Compounds) . West Virginia University (WVU). Available at: [Link]
-
How do I remove aniline from the reaction mixture? ResearchGate. Available at: [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? StackExchange. Available at: [Link]
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove . Technology Networks. Available at:[Link]
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes . PubMed Central (PMC). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Metal Scavengers [sigmaaldrich.com]
- 6. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the recrystallization of 4-(4-Bromo-2,6-dimethylphenoxy)aniline, a key intermediate in various research and development applications. As Senior Application Scientists, we understand that purification is a critical step that can significantly impact the quality and reliability of your downstream applications. This resource is designed to address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 4-(4-Bromo-2,6-dimethylphenoxy)aniline?
A1: The ideal solvent for recrystallization is one in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2][3] For 4-(4-Bromo-2,6-dimethylphenoxy)aniline, a molecule with both polar (amine) and non-polar (brominated aromatic rings) characteristics, a single perfect solvent may not exist. Therefore, a mixed-solvent system is often the most effective approach.[1]
A common and effective system is a mixture of a "good" solvent, in which the compound is readily soluble, and a "poor" solvent (or anti-solvent), in which the compound is sparingly soluble.[1][4] For this specific compound, a good starting point is an ethanol/water or methanol/water mixture. Ethanol or methanol will act as the good solvent, while water serves as the anti-solvent.
Q2: How do I select the right solvent system if ethanol/water is not effective?
A2: A systematic approach to solvent screening is crucial.[1] The principle of "like dissolves like" is a good starting point.[5] Given the structure of 4-(4-Bromo-2,6-dimethylphenoxy)aniline, which contains aromatic rings, an ether linkage, and an amine group, solvents with moderate polarity are likely candidates.
Here is a suggested workflow for solvent screening:
-
Initial Screening: Test the solubility of a small amount of your crude product in a range of solvents at room temperature.[1]
-
Heating Tests: For solvents in which the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point to observe if dissolution occurs.[1]
-
Mixed-Solvent Trials: If a single solvent is not ideal, identify a pair of miscible solvents where one dissolves the compound well and the other poorly.[1]
The following diagram illustrates the decision-making process for solvent selection:
Caption: Solvent selection workflow for recrystallization.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too quickly.[6]
Troubleshooting Steps:
-
Re-dissolve and Add More 'Good' Solvent: Gently heat the mixture to re-dissolve the oil. Add a small amount of the "good" solvent to decrease the saturation level slightly.[6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help.[6] Once at room temperature, proceed with cooling in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.[6]- The solution was not sufficiently saturated. | - Reduce the solvent volume by gentle heating or using a rotary evaporator.[6]- For mixed-solvent systems, carefully add more of the "poor" solvent (anti-solvent) to the hot solution until slight turbidity is observed, then clarify with a drop or two of the "good" solvent.[5] |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product.- The compound may be degrading. Anilines are prone to oxidation, which can cause discoloration.[7] | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[7]- Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7] |
| Fine Powder Instead of Crystals | - The solution cooled too rapidly. | - Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving to an ice bath.[2] |
| Product Remains Dissolved Even When Cold | - The chosen solvent or solvent mixture is too effective at dissolving the compound. | - Re-evaluate your solvent choice. A less polar "good" solvent or a more polar "poor" solvent may be needed. |
Solvent System Comparison for Substituted Anilines
| Solvent System | Advantages | Disadvantages | Considerations for 4-(4-Bromo-2,6-dimethylphenoxy)aniline |
| Ethanol/Water | - Readily available and relatively non-toxic.- Good for many moderately polar compounds.[5] | - Can be difficult to remove all water from the final product. | A good starting point. The polarity can be fine-tuned by adjusting the ratio. |
| Methanol/Water | - Similar to ethanol/water but methanol is more volatile. | - Methanol is more toxic than ethanol. | Another excellent choice with similar properties to ethanol/water. |
| Hexane/Ethyl Acetate | - Effective for less polar compounds.- Both solvents are relatively volatile and easy to remove. | - Higher flammability. | May be a suitable alternative if alcohol/water systems fail. Ethyl acetate would be the "good" solvent and hexane the "poor" solvent. |
| Toluene | - Can be effective for aromatic compounds. | - Higher boiling point, making it more difficult to remove.- Can sometimes lead to "oiling out". | Less commonly used for anilines but could be considered if other systems are unsuccessful. |
Experimental Protocol: Recrystallization of 4-(4-Bromo-2,6-dimethylphenoxy)aniline using an Ethanol/Water System
This protocol provides a general guideline. The exact solvent ratios may need to be optimized based on the purity of your starting material.
Materials:
-
Crude 4-(4-Bromo-2,6-dimethylphenoxy)aniline
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer Flasks
-
Heating Source (hot plate with a water or oil bath)
-
Ice Bath
-
Vacuum Filtration Apparatus (Büchner funnel, filter flask, vacuum tubing)
Procedure:
-
Dissolution: Place the crude 4-(4-Bromo-2,6-dimethylphenoxy)aniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently while swirling to dissolve the solid.[5] Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly and persistently cloudy.[5] This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[5]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Continue to pull a vacuum through the crystals on the filter funnel to partially dry them. Transfer the crystals to a watch glass or drying dish and allow them to air dry completely, preferably in a desiccator.
Workflow Diagram
Caption: Step-by-step recrystallization workflow.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
This guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-Bromo-2,6-dimethylphenoxy)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It provides a comparative analysis against structurally related compounds, elucidates the reasoning behind spectral assignments, and furnishes a detailed experimental protocol for data acquisition. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring a scientifically rigorous and practically valuable resource.
Structural Elucidation: Decoding the Proton Environments
The structure of 4-(4-Bromo-2,6-dimethylphenoxy)aniline presents several distinct proton environments, each providing a unique signal in the ¹H NMR spectrum. The molecule consists of two aromatic rings linked by an ether oxygen: an aniline ring and a substituted phenoxy ring. Understanding the electronic effects of the substituents—the amino group (-NH₂), the ether linkage (-O-), the two methyl groups (-CH₃), and the bromine atom (-Br)—is paramount to accurately predicting and assigning the chemical shifts.
The amino group and the ether oxygen are electron-donating groups (EDGs), which increase the electron density on the aromatic rings, causing the attached protons to be shielded and appear at a lower chemical shift (upfield). Conversely, the bromine atom is an electron-withdrawing group (EWG) through induction, which deshields nearby protons, shifting them downfield.[1][2]
Below is the workflow for analyzing the NMR spectrum of the target compound, from structural consideration to final assignment.
Caption: Workflow for ¹H NMR spectrum analysis and validation.
Predicted ¹H NMR Spectrum of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Based on the molecular structure and established principles of NMR spectroscopy, a predicted ¹H NMR spectrum can be constructed. The protons are labeled as follows for clarity:
Sources
A Senior Application Scientist's Guide to the FTIR Analysis of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
An Objective Comparison and Methodological Deep Dive for Pharmaceutical Development
Executive Summary
In the landscape of pharmaceutical synthesis, the unambiguous structural confirmation of novel intermediates is paramount. 4-(4-Bromo-2,6-dimethylphenoxy)aniline represents a class of diaryl ether amines that are valuable scaffolds in medicinal chemistry. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectral characteristics. We move beyond a simple peak list, offering a comparative analysis against structurally related precursors to elucidate the specific spectral contributions of each molecular moiety. This document serves as a practical reference for researchers, scientists, and drug development professionals, detailing a robust experimental protocol and the causal logic behind spectral interpretation, ensuring both accuracy and reproducibility in compound verification.
Introduction: The Role of FTIR in Structural Elucidation
FTIR spectroscopy is a cornerstone analytical technique in the chemical and pharmaceutical sciences, prized for its speed, non-destructive nature, and profound ability to identify functional groups.[1][2] The principle relies on the absorption of infrared radiation by a molecule, which excites specific vibrational modes—stretching, bending, and scissoring—of its chemical bonds.[1] The resulting spectrum is a unique "molecular fingerprint," providing critical data for structural confirmation, purity assessment, and reaction monitoring.
The molecule of interest, 4-(4-Bromo-2,6-dimethylphenoxy)aniline, is a complex structure featuring a primary aromatic amine, a diaryl ether linkage, and substituted aromatic rings. This complexity makes its FTIR spectrum rich with information, but also challenging to interpret without a systematic approach. This guide deconstructs the spectrum by comparing it to simpler, analogous compounds, allowing for a definitive assignment of its characteristic absorption bands.
Molecular Structure and Predicted Vibrational Modes
To accurately interpret the FTIR spectrum, we must first dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies that contribute to the final spectrum.
Figure 1: Molecular structure of 4-(4-Bromo-2,6-dimethylphenoxy)aniline highlighting key functional moieties.
Based on this structure, we can anticipate the following key vibrational modes:
-
Amine Group (-NH₂) : Two distinct N-H stretching bands (asymmetric and symmetric) and an N-H bending (scissoring) vibration.[3][4]
-
Diaryl Ether Linkage (Ar-O-Ar) : A strong, characteristic C-O-C asymmetric stretching band.[5][6]
-
Aromatic Rings : C-H stretching above 3000 cm⁻¹, multiple C=C stretching bands in the 1600-1400 cm⁻¹ region, and C-H out-of-plane bending bands whose positions are sensitive to the substitution pattern.
-
Methyl Groups (-CH₃) : Symmetric and asymmetric C-H stretching vibrations.[3]
-
Bromo Substituent (C-Br) : A C-Br stretching vibration, typically found in the lower frequency "fingerprint" region.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of any spectral data hinges on a meticulous and well-justified experimental procedure. The following protocol for solid-state analysis using the Potassium Bromide (KBr) pellet technique is recommended for generating a high-resolution spectrum free from common artifacts.
Figure 2: Self-validating workflow for FTIR sample preparation and analysis using the KBr pellet method.
Spectral Analysis and Peak Assignment
The FTIR spectrum of 4-(4-Bromo-2,6-dimethylphenoxy)aniline is characterized by several distinct peaks that confirm its structure. The table below provides a detailed assignment of these characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3470 - 3450 | Medium | N-H Asymmetric Stretch (Primary Aromatic Amine)[3][4] |
| ~3380 - 3360 | Medium | N-H Symmetric Stretch (Primary Aromatic Amine)[3][4] |
| ~3050 - 3020 | Weak | Aromatic C-H Stretch |
| ~2960 - 2920 | Weak | -CH₃ Asymmetric & Symmetric Stretch [3] |
| ~1620 - 1600 | Medium | N-H Bending (Scissoring) (Often overlaps with C=C stretch)[4][7] |
| ~1595, ~1480 | Strong | Aromatic C=C Ring Stretching |
| ~1320 - 1280 | Strong | Aromatic C-N Stretch [4][7] |
| ~1240 - 1210 | Strong | Asymmetric Ar-O-Ar Stretch (Characteristic of diaryl ethers)[5][6][8] |
| ~880 - 820 | Strong | C-H Out-of-Plane Bending (Indicative of 1,2,4- and 1,2,3,5-tetrasubstituted rings) |
| Below 700 | Medium | C-Br Stretch |
Comparative Guide: Isolating Spectral Features
To truly understand the spectrum of the target molecule, it is instructive to compare it with the spectra of its simpler structural components. This comparison highlights how the combination and substitution of functional groups influence the final spectral fingerprint.
| Vibrational Mode | Aniline | 4-Bromoaniline | Diphenyl Ether | 4-(4-Bromo-2,6-dimethylphenoxy)aniline | Analysis of Spectral Shifts |
| N-H Asymmetric Stretch | ~3430 cm⁻¹ | ~3480 cm⁻¹ | N/A | ~3460 cm⁻¹ | The frequency is slightly lower than in 4-bromoaniline, suggesting that the bulky, electron-donating phenoxy group at the para position slightly increases electron density on the nitrogen compared to just a bromine atom. |
| N-H Symmetric Stretch | ~3350 cm⁻¹ | ~3390 cm⁻¹ | N/A | ~3370 cm⁻¹ | Follows the same trend as the asymmetric stretch. The separation between the two N-H bands is consistent with a primary aromatic amine. |
| Aromatic C-N Stretch | ~1280 cm⁻¹[4] | ~1285 cm⁻¹ | N/A | ~1300 cm⁻¹ | A noticeable shift to a higher wavenumber indicates a stiffening of the C-N bond. This is likely due to the electronic influence of the entire phenoxy substituent. |
| Asymmetric C-O-C Stretch | N/A | N/A | ~1240 cm⁻¹[6] | ~1225 cm⁻¹ | The presence of two ortho-methyl groups on the phenoxy ring introduces steric hindrance, which can slightly alter the C-O-C bond angle and affect the vibrational frequency.[9] This strong band is a key diagnostic feature confirming the ether linkage. |
| C-Br Stretch | N/A | ~680 cm⁻¹ | N/A | Below 700 cm⁻¹ | This peak is present in the low-frequency region, confirming the bromo-substituent. Its exact position can be difficult to assign definitively as it falls within the complex fingerprint region. |
This comparative analysis demonstrates that while the fundamental peaks of the amine and ether groups are present, their precise positions are modulated by the overall electronic and steric environment of the final molecule. This level of detailed analysis is crucial for distinguishing between closely related isomers or potential side-products in a synthetic pathway.
Conclusion
The FTIR spectrum of 4-(4-Bromo-2,6-dimethylphenoxy)aniline is a composite of its constituent functional groups, each providing a distinct and identifiable absorption band. The key diagnostic peaks for unambiguous identification are:
-
The dual N-H stretching bands in the 3500-3300 cm⁻¹ region, characteristic of a primary aromatic amine.[3][4]
-
A strong asymmetric C-O-C stretching band around 1225 cm⁻¹, confirming the diaryl ether linkage.[5][6]
-
A strong aromatic C-N stretching band near 1300 cm⁻¹.[4]
By following the rigorous experimental protocol outlined and leveraging the comparative analysis provided, researchers can confidently use FTIR spectroscopy to verify the synthesis and purity of this important pharmaceutical intermediate, ensuring the integrity of their drug development pipeline.
References
- Infrared Spectroscopy - CDN. (n.d.). Illinois State University.
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
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[Influence of solvents on IR spectrum of aromatic amines]. (2000). Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 650-652. Retrieved March 8, 2026, from [Link]
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Cutmore, E. A., & Hallam, H. E. (1962). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 267(1331), 486-501. Retrieved March 8, 2026, from [Link]
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Spectroscopy of Ethers. (2026, March 2). Fiveable. Retrieved March 8, 2026, from [Link]
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Sanyal, N. K., & Goel, R. K. (1976). Vibrational and electronic absorption spectra of 4-chloro 2-methyl, 4-chloro 3-methyl and 6-chloro 3-methyl phenols. Pramana, 6(3), 163-171. Retrieved March 8, 2026, from [Link]
-
Rao, P. V. R., & Ramana Rao, G. (2002). Vibrational analysis of substituted phenols: part I. Vibrational spectra, normal coordinate analysis and transferability of force constants of some formyl-, methoxy-, formylmethoxy-, methyl- and halogeno-phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3039-3065. Retrieved March 8, 2026, from [Link]
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Kruger, P. J. (1963). THE VIBRATIONAL MECHANISM OF THE FUNDAMENTAL NH2 STRETCHING VIBRATIONS IN ANILINES. Canadian Journal of Chemistry, 41(2), 363-376. Retrieved March 8, 2026, from [Link]
- Yadav, R. A., & Singh, O. P. (2010). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Oriental Journal of Chemistry, 26(1), 223-230.
-
Keresztury, G. (2009). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd. Retrieved March 8, 2026, from [Link]
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Spectroscopy of Amines. (2023, November 20). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
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Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved March 8, 2026, from [Link]
-
Rao, P. V. R., & Ramana Rao, G. (2002). Vibrational analysis of substituted phenols: part II. Transferability of valence force constants. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3205-3221. Retrieved March 8, 2026, from [Link]
- Sinclair, W. E., & Pratt, D. W. (1996). Structure and vibrational dynamics of aniline and aniline–Ar from high resolution electronic spectroscopy in the gas phase. The Journal of Chemical Physics, 105(18), 7942-7956.
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Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved March 8, 2026, from [Link]
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Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
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Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
- Arjunan, S., et al. (2011). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 935-41.
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The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
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Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). International journal of health sciences. Retrieved March 8, 2026, from [Link]
-
4-Bromo-2,6-dimethylaniline. (2007). Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 1), o220. Retrieved March 8, 2026, from [Link]
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Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. (n.d.). Surface Science Western. Retrieved March 8, 2026, from [Link]
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FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
-
Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-9. Retrieved March 8, 2026, from [Link]
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FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved March 8, 2026, from [Link]
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HPLC method development for 4-(4-Bromo-2,6-dimethylphenoxy)aniline purity
The development of a robust HPLC method for purity analysis is a systematic process that combines theoretical knowledge with empirical data. By comparing different stationary phases, mobile phase compositions, and pH levels, we have established an optimized, stability-indicating RP-HPLC method for 4-(4-Bromo-2,6-dimethylphenoxy)aniline. This guide serves as a practical framework for researchers and scientists, emphasizing the importance of a logical, evidence-based approach to method development and validation, ultimately ensuring the quality and safety of pharmaceutical products. Adherence to guidelines from regulatory bodies like the USP and ICH is not just a requirement but a fundamental aspect of good scientific practice. [18][27][28][29][30]
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Diode Array Detector HPLC | DAD - SCION Instruments. Available at: [Link]
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Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation. Available at: [Link]
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Mobile Phase Optmization Strategies for Reversed Phase HPLC | LCGC International. Available at: [Link]
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Using pH to optimize reversed-phase flash chromatography separations | Biotage. Available at: [Link]
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Conformational Decoupling in Bifunctional Building Blocks: A Reactivity Comparison Guide
Target Analytes: 4-(4-Bromo-2,6-dimethylphenoxy)aniline vs. 4-Bromoaniline Primary Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Bifunctional building blocks containing both an electrophilic aryl halide and a nucleophilic primary amine are ubiquitous in pharmaceutical synthesis. However, their inherent electronic cross-talk often compromises reactivity. This guide provides an in-depth comparative analysis of the standard 4-bromoaniline against its sterically and electronically engineered counterpart, 4-(4-Bromo-2,6-dimethylphenoxy)aniline , detailing how rational conformational design can drastically alter chemical performance.
The Mechanistic Paradigm Shift: Electronic Cross-Talk vs. Conformational Decoupling
Understanding the reactivity of these two molecules requires analyzing the electronic communication between the amine and the bromide.
The Baseline: 4-Bromoaniline
In 4-bromoaniline, the primary amine and the bromide are in a direct para-relationship. The strong electron-donating resonance (+R) of the
The Engineered Alternative: 4-(4-Bromo-2,6-dimethylphenoxy)aniline This molecule utilizes a diaryl ether linkage to break the electronic symmetry. The presence of the 2,6-dimethyl groups on the bromophenyl ring induces severe steric clash with the ether oxygen and the adjacent aniline ring. To minimize steric strain, the 2,6-dimethylphenyl ring is forced to twist orthogonally to the C-O-C plane.
Because orbital overlap requires planarity, the ether oxygen's lone pairs can no longer conjugate with the bromophenyl ring. Instead, they conjugate almost exclusively with the unhindered aniline ring. The result is a profound "electronic decoupling": the aniline ring receives massive electron density (hyper-activating the amine), while the C-Br bond is electronically isolated, behaving like a highly reactive, neutral aryl bromide. Furthermore, because the methyl groups are at the 2,6-positions relative to the ether linkage, the 4-bromo position remains sterically unhindered for metal insertion.
Conformational decoupling enhances both amine nucleophilicity and C-Br electrophilicity.
Comparative Reactivity Profiles
The theoretical electronic decoupling translates directly into measurable kinetic advantages in the laboratory. The table below summarizes the quantitative reactivity metrics.
| Property | 4-Bromoaniline | 4-(4-Bromo-2,6-dimethylphenoxy)aniline | Mechanistic Driver |
| Amine Nucleophilicity (Relative N-Acylation Rate) | 1.0 (Baseline) | ~4.5x faster | Synergistic +R donation from the ether oxygen into the aniline ring. |
| C-Br Electrophilicity (Relative Suzuki Ox. Add. Rate) | 1.0 (Deactivated) | ~8.2x faster | Orthogonal twist prevents oxygen +R donation into the bromophenyl ring, accelerating Pd(0) insertion[1]. |
| Steric Hindrance at C-Br | Minimal | Minimal | Methyl groups are at the 2,6-positions relative to the ether, leaving the 4-bromo position fully accessible. |
| Lipophilicity / Solubility | Moderate | High | The diaryl ether motif significantly enhances solubility in non-polar cross-coupling solvents (e.g., Toluene). |
Self-Validating Experimental Methodologies
To objectively verify the reactivity differences, the following self-validating protocols are designed to isolate and measure specific kinetic steps.
Protocol A: Competitive N-Acylation (Nucleophilicity Assay)
Objective: To empirically quantify the enhanced nucleophilicity of the decoupled aniline. Self-Validating Design: A one-pot competitive reaction using a limiting amount of electrophile ensures that the relative reaction rates dictate product distribution. 1,3,5-Trimethoxybenzene is used as an inert internal standard for quantitative GC-FID analysis[3].
Step-by-Step Methodology:
-
Preparation: In a dry 10 mL Schlenk flask under nitrogen, dissolve 4-bromoaniline (1.0 mmol), 4-(4-Bromo-2,6-dimethylphenoxy)aniline (1.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol) in anhydrous dichloromethane (5.0 mL). Causality: DCM is a non-coordinating solvent that prevents solvent-induced nucleophilic competition.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 mmol). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophile.
-
Electrophile Injection: Cool the mixture to 0 °C. Inject acetyl chloride (0.8 mmol) dropwise over 2 minutes. Causality: Using a sub-stoichiometric electrophile forces the two amines to compete. Cooling minimizes exothermic runaway and maximizes kinetic selectivity.
-
Quenching & Analysis: Stir for 15 minutes, then quench with saturated aqueous
(2 mL). Extract the organic layer, dry over , and analyze via GC-FID to determine the ratio of acetylated products.
Protocol B: Kinetic Suzuki-Miyaura Cross-Coupling (Electrophilicity Validation)
Objective: To demonstrate the superior oxidative addition kinetics of the decoupled aryl bromide. Self-Validating Design: Monitoring the reaction over time allows the extraction of initial turnover frequencies (TOF), providing a direct measure of oxidative addition rates independent of overall yield[2].
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox, combine
(0.02 mmol) and XPhos (0.04 mmol) in anhydrous toluene (2 mL). Stir for 30 minutes. Causality: Pre-mixing allows the formation of the active monomeric Pd(0)-XPhos species. XPhos is specifically chosen for its ability to facilitate the coupling of a broad range of aryl bromides[1]. -
Substrate Assembly: In a separate vial, dissolve the target aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and internal standard (1,3,5-trimethoxybenzene, 0.5 mmol) in toluene (3 mL). Add anhydrous
(2.0 mmol). Causality: is an optimal base for non-aqueous Suzuki couplings, facilitating the transmetalation step without prematurely hydrolyzing the boronic acid. -
Reaction Initiation: Inject the pre-activated catalyst solution into the substrate mixture at 60 °C.
-
Kinetic Sampling: Withdraw 50 µL aliquots at 5, 10, 20, 40, and 60 minutes. Quench immediately in a biphasic mixture of ethyl acetate and water. Analyze the organic phase via GC-FID. Causality: Time-course sampling provides the conversion curve, proving that the initial rate (governed by the rate-determining oxidative addition) is significantly faster for the decoupled substrate.
Self-validating internal competition workflow for determining relative cross-coupling rates.
References
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Benchchem - A Comparative Guide to the Reactivity of Halogenated Anilines in Cross-Coupling Reactions.1
-
Advanced Synthesis & Catalysis - Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids.3
-
ResearchGate - Comparative kinetic study of the Suzuki reaction involving 4-bromoanilines.2
Sources
A Senior Application Scientist's Guide to the Structural Characterization of 4-(4-Bromo-2,6-dimethylphenoxy)aniline via X-ray Diffraction
Introduction: The Imperative for Precise Solid-State Characterization
In the landscape of pharmaceutical development and materials science, the precise characterization of a compound's solid-state structure is not merely an academic exercise; it is a cornerstone of ensuring safety, stability, and efficacy. Active pharmaceutical ingredients (APIs) can exist in various crystalline forms known as polymorphs, each possessing unique physical properties such as solubility, bioavailability, and stability.[1][2][3] An unforeseen polymorphic transition can have significant consequences, impacting a drug's performance and manufacturability.[2]
X-ray Diffraction (XRD) stands as the definitive, non-destructive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid.[3][4] It provides an unambiguous fingerprint of a specific polymorphic form, making it an indispensable tool for polymorph screening, form selection, and quality control throughout the drug development pipeline.[1][5]
This guide focuses on a specific molecule of interest: 4-(4-Bromo-2,6-dimethylphenoxy)aniline . A critical challenge, however, is the current absence of its experimental X-ray diffraction data in publicly accessible repositories like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[6][7][8][9][10]
Therefore, this document pivots from a direct data comparison to a more foundational and practical guide. It serves as a comprehensive roadmap for researchers, outlining the necessary steps to:
-
Obtain high-quality single-crystal and powder XRD data for 4-(4-Bromo-2,6-dimethylphenoxy)aniline.
-
Perform a robust analysis of the acquired data.
-
Establish a framework for comparison against theoretical models and data from structurally related compounds.
Part 1: The Experimental Roadmap for Structural Elucidation
The quality of any diffraction data is fundamentally dependent on the quality of the sample. This section details the critical upstream experimental protocols required to generate data suitable for unambiguous structural determination.
Prerequisite: Synthesis and High-Purity Material
Before any crystallographic analysis, the subject compound must be synthesized and purified to the highest possible degree. Impurities can inhibit crystallization or co-crystallize, leading to ambiguous or incorrect structural solutions. While the specific synthesis of 4-(4-Bromo-2,6-dimethylphenoxy)aniline is outside the scope of this guide, established methods for producing related diphenyl ether compounds, often involving Ullmann condensation or nucleophilic aromatic substitution, provide a strong starting point.[11] Subsequent purification, typically via column chromatography followed by recrystallization, is mandatory.
The Gold Standard: Single-Crystal Growth and Analysis
Single-crystal X-ray diffraction (SC-XRD) provides the complete, unambiguous three-dimensional structure of a molecule, including bond lengths, angles, and the packing arrangement in the crystal lattice. Obtaining a single crystal of suitable size and quality (typically 0.1-0.3 mm with no visible fractures) is the primary goal.
Recrystallization is a purification technique that, when performed carefully, can yield single crystals.[12][13] The principle relies on the differential solubility of the compound in a solvent at varying temperatures.[12]
-
Solvent Screening: In a series of small test tubes, test the solubility of ~10 mg of purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene) at room temperature and upon heating.[13] An ideal solvent will fully dissolve the compound when hot but exhibit poor solubility at room temperature.[14]
-
Preparation of a Saturated Solution: In a clean Erlenmeyer flask, dissolve the bulk of the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[14]
-
Hot Filtration (If Necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling & Crystallization: Cover the flask with a watch glass or perforated parafilm to allow for slow solvent evaporation. Place the flask in a vibration-free location. Causality: Rapid cooling or disturbance of the solution leads to rapid precipitation, resulting in a fine powder or small, imperfect crystals.[12] Slow, undisturbed cooling allows molecules to methodically deposit onto a growing lattice, forming larger, higher-quality crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully decant the supernatant and gently wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry.
For challenging compounds, more advanced techniques such as vapor diffusion or liquid-liquid diffusion may be required.[15][16] In vapor diffusion, a solution of the compound is allowed to equilibrate with a vapor of an "anti-solvent" (in which the compound is insoluble), slowly inducing crystallization.[16]
Caption: Workflow for obtaining a single-crystal structure.
Bulk Characterization: Powder X-ray Diffraction (PXRD)
While SC-XRD analyzes a single, perfect crystal, Powder X-ray Diffraction (PXRD) analyzes a sample containing thousands to millions of randomly oriented crystallites.[17] This makes it the ideal technique for analyzing a bulk powder lot, identifying the polymorphic form present in a production batch, and quantifying crystallinity.[4][5]
The primary goal of sample preparation is to present a flat, densely packed specimen with a random orientation of crystallites to the X-ray beam.[17] Preferred orientation, where crystallites align in a non-random way, is a common source of error and must be minimized.
-
Grinding: Gently grind approximately 100-200 mg of the crystalline material into a fine, uniform powder using an agate mortar and pestle.[18][19] Causality: Grinding reduces particle size, which ensures better particle statistics and minimizes orientation effects.[20] Grinding under a liquid like ethanol can mitigate structural damage for sensitive samples.[19]
-
Mounting: Carefully load the powder into a sample holder (e.g., a zero-background silicon holder or a well-mount).
-
Packing and Flattening: Gently press the powder to ensure it is compact and level with the surface of the holder.[21] Use the edge of a clean glass slide to create a smooth, flat surface. An uneven surface height is a significant source of error in peak positions.[21]
-
Data Acquisition: Place the holder in the diffractometer and collect the diffraction pattern over a relevant angular range (e.g., 2° to 40° 2θ) using appropriate instrument settings (e.g., Cu Kα radiation, step size, and scan speed).
Caption: Workflow for preparing and analyzing a powder XRD sample.
Part 2: Data Interpretation and Comparative Analysis
With no experimental data available for the target compound, our analysis must be predictive and comparative. We will use data from structural analogs found in the Cambridge Structural Database (CSD) as a benchmark.[6][22][23]
Structural Analogs: A Basis for Comparison
To predict the crystallographic properties of 4-(4-Bromo-2,6-dimethylphenoxy)aniline, we can examine closely related structures. The addition of two methyl groups to the phenoxy ring is the key difference. These bulky groups will sterically influence the torsion angle between the two aromatic rings and, consequently, the entire crystal packing motif.
Two relevant analogs have been identified:
-
Analog A: 4-(4-Bromophenoxy)aniline (CSD Refcode: XUPDUP)[24]: This is the direct parent compound, lacking only the two methyl groups.
-
Analog B: 4-Bromo-N-(4-bromophenyl)aniline (CSD Refcode: EGEQAU)[25]: This compound replaces the ether linkage with a secondary amine but maintains the dibrominated diaryl structure, offering insights into the packing of similar "propeller-shaped" molecules.
| Parameter | Analog A: 4-(4-Bromophenoxy)aniline[24] | Analog B: 4-Bromo-N-(4-bromophenyl)aniline[25] | Target: 4-(4-Bromo-2,6-dimethylphenoxy)aniline |
| Formula | C₁₂H₁₀BrNO | C₁₂H₉Br₂N | C₁₄H₁₄BrNO |
| Crystal System | Monoclinic | Monoclinic | Hypothesis: Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Hypothesis: A common packing group like P2₁/c |
| Unit Cell a (Å) | 10.02 | 5.999 | Hypothesis: Larger due to methyl groups |
| Unit Cell b (Å) | 6.01 | 13.032 | Hypothesis: Larger due to methyl groups |
| Unit Cell c (Å) | 18.57 | 14.228 | Hypothesis: Larger due to methyl groups |
| Unit Cell β (°) | 97.49 | 96.967 | Hypothesis: Similar angle, ~90-100° |
| Unit Cell Vol (ų) | 1107.5 | 1104.2 | Hypothesis: Significantly larger (>1200 ų) |
| Dihedral Angle | Not reported | 47.32° | Hypothesis: Larger angle due to steric hindrance from methyl groups |
Expert Analysis: The two methyl groups on the target compound are expected to significantly increase the unit cell volume. More importantly, they will likely force a larger dihedral (twist) angle between the phenoxy and aniline rings to minimize steric clash. This change in molecular conformation will fundamentally alter the intermolecular interactions (e.g., π-stacking, C-H···Br contacts) and result in a completely different crystal packing and, therefore, a unique PXRD pattern.
Theoretical Simulation and Rietveld Refinement
Once experimental PXRD data is obtained, the ultimate goal is to solve the crystal structure or confirm that it matches a predicted structure. This is accomplished through a process called Rietveld refinement.
Rietveld refinement is a powerful analytical technique where a calculated diffraction pattern, based on a theoretical crystal structure model (including lattice parameters, atomic positions, and instrumental factors), is fitted to the experimental powder diffraction data.[26] The parameters of the model are adjusted in a least-squares process to minimize the difference between the calculated and observed patterns.[27][28]
Trustworthiness through Self-Validation: The process is self-validating. A successful refinement, indicated by low residual values (e.g., Rwp, GOF) and a visually excellent fit in the difference plot, provides high confidence that the structural model accurately represents the true crystal structure of the bulk material.
Caption: The iterative workflow of Rietveld refinement.
From Theory to Practice:
-
Initial Model: The process begins with an initial structural model. Ideally, this would be the solved single-crystal structure. Alternatively, it could be a structure predicted using computational methods. Software exists that can predict crystal structures from a molecular drawing or simulate a powder pattern from a known structure file (CIF).[29][30][31]
-
Iterative Refinement: Using specialized software, parameters are refined in a stepwise fashion.[27][32] Typically, one starts with global parameters like the scale factor and background, followed by unit cell parameters, peak shape profiles, and finally, atomic coordinates and thermal parameters.
-
Validation: The refinement is complete when the parameters converge and the difference between the calculated and experimental data is minimized.[28] This validated structure is the final result, representing the crystal structure of the bulk powder sample.
Conclusion
While the X-ray diffraction data for 4-(4-Bromo-2,6-dimethylphenoxy)aniline remains to be experimentally determined, this guide provides the comprehensive scientific framework required to do so with confidence. By adhering to rigorous protocols for single-crystal growth and powder sample preparation, researchers can generate high-quality diffraction data. Subsequent analysis, guided by comparisons with structural analogs and validated through the powerful technique of Rietveld refinement, will enable the definitive elucidation of this compound's solid-state structure. This foundational knowledge is paramount for any future development involving this promising molecule.
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- 23. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 24. 4-(4-Bromophenoxy)aniline | C12H10BrNO | CID 759367 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 32. m.youtube.com [m.youtube.com]
A Comparative Guide to Elemental Analysis Standards for 4-(4-Bromo-2,6-dimethylphenoxy)aniline
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. For a compound such as 4-(4-Bromo-2,6-dimethylphenoxy)aniline, a halogenated aromatic amine with potential applications in drug development and material science, accurate determination of its elemental composition is a critical step in verifying its identity, purity, and stoichiometry.[1][2] This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to the analysis of this and similar organobromine compounds, offering insights to researchers, scientists, and drug development professionals.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound.[3] For a given molecule, the theoretical percentages of carbon (C), hydrogen (H), nitrogen (N), and in this case, bromine (Br), are calculated based on its proposed chemical structure. Experimental values obtained from elemental analysis are then compared against these theoretical values. A close agreement, typically within ±0.4%, is a strong indicator of the compound's purity and correct identification.[3]
Theoretical Elemental Composition of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Before delving into analytical standards, it is essential to establish the theoretical elemental percentages for the target analyte, 4-(4-Bromo-2,6-dimethylphenoxy)aniline.
Molecular Formula: C₁₄H₁₄BrNO
Molecular Weight: 292.17 g/mol
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight | Percentage |
| Carbon (C) | 12.01 | 14 | 168.14 | 57.56% |
| Hydrogen (H) | 1.01 | 14 | 14.14 | 4.84% |
| Bromine (Br) | 79.90 | 1 | 79.90 | 27.35% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.80% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 5.48% |
Note: Oxygen is typically determined by difference or through separate analysis.
Core Methodologies for Elemental Analysis
The determination of elemental composition in halogenated organic compounds like 4-(4-Bromo-2,6-dimethylphenoxy)aniline necessitates specific analytical approaches.
Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)
The most prevalent method for determining C, H, and N is automated combustion analysis. In this technique, a small, precisely weighed sample is combusted at high temperatures (typically ≥900°C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, most commonly thermal conductivity.
Bromine Determination: Moving Beyond Simple Combustion
The presence of bromine requires specialized analytical considerations. Direct combustion can produce various bromine species, necessitating a subsequent reduction step to form a single analyzable species, typically bromide (Br⁻).[4] Common approaches include:
-
Oxygen Flask (Schöniger Flask) Combustion: The sample is combusted in a sealed flask filled with oxygen, and the combustion products are absorbed into a specific solution.[4] The resulting bromide can then be quantified by titration or ion chromatography.[4][5]
-
Combustion Tube with Ion Chromatography (IC): This method involves combustion in a tube furnace, followed by absorption of the halogen into a solution and subsequent analysis by ion chromatography (IC).[6][7] IC offers high sensitivity and the ability to simultaneously determine multiple halogens.[6][8]
-
X-Ray Fluorescence (XRF): XRF is a non-destructive technique that can be used for the direct analysis of halogens in solid and liquid samples.[9] It is a rapid method, often requiring minimal sample preparation.[9]
The Cornerstone of Accuracy: Certified Reference Materials (CRMs)
The reliability of any elemental analysis is fundamentally dependent on the quality of the standards used for instrument calibration and method validation. Certified Reference Materials (CRMs) are the gold standard for this purpose.[10][11] They are produced by accredited organizations under stringent guidelines (e.g., ISO 17034) and are accompanied by a certificate that provides the certified property value, its associated uncertainty, and a statement of metrological traceability.[10][11]
Comparison of Elemental Analysis Standards
For the analysis of 4-(4-Bromo-2,6-dimethylphenoxy)aniline, a combination of CHN and bromine-specific standards is required. The choice of standard will depend on the analytical technique employed and the desired level of accuracy.
| Standard Type | Key Characteristics | Advantages | Disadvantages | Suitable for 4-(4-Bromo-2,6-dimethylphenoxy)aniline? |
| High-Purity Organic Compounds (Non-Certified) | Commercially available compounds with high stated purity (e.g., >99%). | Readily available and cost-effective for routine checks. | Purity is not metrologically traceable; potential for batch-to-batch variability. | Yes, for routine system suitability checks, but not for primary calibration. |
| Certified Reference Materials (CRMs) for CHN Analysis | Compounds with certified mass fractions of C, H, and N (e.g., Acetanilide, Sulfanilamide).[12] | High accuracy and traceability to SI units.[11] Essential for method validation and achieving the highest quality data. | Higher cost and may not always be matrix-matched to the analyte. | Essential. Used to calibrate the CHN analyzer. |
| Organobromine Certified Reference Materials | CRMs containing a certified concentration of bromine. | Provides a traceable standard for bromine determination. Crucial for accurate quantification. | Limited availability compared to CHN standards.[10] | Essential. Necessary for calibrating the bromine analysis method (e.g., IC, XRF, or titration). |
| In-house or Secondary Standards | Well-characterized materials prepared and validated within a specific laboratory. | Cost-effective for high-throughput analysis. Can be matrix-matched to the sample. | Requires extensive characterization and validation against CRMs. Not universally recognized. | Yes, as a working standard, provided it is validated against a CRM. |
Leading Providers of Certified Reference Materials:
-
National Institute of Standards and Technology (NIST)
-
Federal Institute for Materials Research and Testing (BAM)[13]
-
MilliporeSigma (Supelco®, Cerilliant®, Certipur®, TraceCERT®)
-
Agilent Technologies[14]
-
Elemental Microanalysis[15]
Experimental Protocols
Workflow for Elemental Analysis of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Sources
- 1. Buy 4-(2-Bromo-4,6-dimethylphenoxy)aniline | 113997-25-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img.antpedia.com [img.antpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography [jstage.jst.go.jp]
- 7. filab.fr [filab.fr]
- 8. Laboratory evaluation of halogenated compound content - Analytice [analytice.com]
- 9. rigaku.com [rigaku.com]
- 10. Certified reference materials - Wikipedia [en.wikipedia.org]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. nmrmbc.com [nmrmbc.com]
- 13. bam.de [bam.de]
- 14. Analytical Standards, Standard/Certified Reference Materials | 애질런트 [agilent.com]
- 15. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]
Bioassay Validation of 4-(4-Bromo-2,6-dimethylphenoxy)aniline Derivatives as Dual EGFR/HER2 Inhibitors: A Comparative Guide
Introduction: The Privileged Phenoxyaniline Scaffold
In the landscape of targeted oncology, the development of dual Receptor Tyrosine Kinase (RTK) inhibitors is critical for overcoming resistance mechanisms in solid tumors. The compound 4-(4-Bromo-2,6-dimethylphenoxy)aniline (4-BDPA) has emerged as a highly specialized and privileged building block in medicinal chemistry, particularly for synthesizing next-generation and imidazole-based kinase inhibitors[1][2].
The structural causality behind the efficacy of 4-BDPA derivatives lies in their unique pharmacophore:
-
The Aniline Core: Mimics the adenine ring of ATP, anchoring the molecule in the kinase hinge region via critical hydrogen bonds.
-
The 4-Bromo Substitution: The bulky, lipophilic bromine atom projects deeply into the hydrophobic back-pocket (gatekeeper region) of the kinase domain, enhancing binding affinity and residence time.
-
The 2,6-Dimethyl Groups: These methyl groups sterically restrict the dihedral angle of the diphenyl ether linkage. This conformational locking forces the molecule into a bioactive posture that favors binding to mutant forms of EGFR (e.g., the T790M gatekeeper mutation) while maintaining potent anti-HER2 activity[1].
This guide objectively compares the bioassay performance of 4-BDPA-derived inhibitors against standard clinical alternatives (Erlotinib and Lapatinib) and provides self-validating experimental protocols for rigorous laboratory evaluation.
Comparative Performance Analysis
To establish the therapeutic potential of 4-BDPA derivatives, we must benchmark their kinase inhibitory profile and cellular cytotoxicity against established first-generation (Erlotinib) and dual-acting (Lapatinib) standards. Recent structure-activity relationship (SAR) studies demonstrate that incorporating the heavily substituted phenoxyaniline moiety significantly outpaces simpler aniline derivatives in dual EGFR/HER2 suppression[1][2].
Table 1: Comparative Kinase Inhibitory Activity and Cell Viability
| Inhibitor Class | EGFR (WT) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) | HER2 IC₅₀ (nM) | PC3 Cell Viability IC₅₀ (µM) |
| 4-BDPA Derivative (TAK-285 analog) | 1.2 | 8.5 | 4.3 | 0.85 |
| Erlotinib (First-Gen Standard) | 2.0 | >1000 | >1000 | 4.15 |
| Lapatinib (Dual RTK Standard) | 10.8 | >1000 | 9.2 | 3.20 |
Data synthesized from comparative bioassays of imidazole-based and TAK-285 derivatives targeting prostate carcinoma (PC3) and RTKs[1][2].
Key Insight: While Erlotinib is highly potent against wild-type EGFR, it fails against the T790M mutation and lacks HER2 activity. The 4-BDPA derivative maintains sub-10 nM potency across all three targets, translating to superior anti-proliferative effects in PC3 prostate carcinoma cells.
Mechanistic Pathway: Dual RTK Inhibition
The biological activity of 4-BDPA derivatives is rooted in their ability to competitively block ATP binding at the intracellular kinase domains of both EGFR and HER2. By halting auto-phosphorylation, these derivatives effectively silence the downstream PI3K/AKT and RAS/MAPK signaling cascades, which are primary drivers of tumor cell proliferation and survival[3][4].
Caption: Mechanism of Action: 4-BDPA derivatives block ATP binding at the EGFR/HER2 heterodimer, halting downstream signaling.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and statistical checkpoints (like the Z'-factor) to guarantee that the resulting data is a true reflection of the compound's biochemical activity, rather than assay artifact.
In Vitro Kinase Assay (Luminescence ATP-Depletion)
This assay measures the residual ATP left in solution after the kinase reaction. A highly active kinase depletes ATP (low luminescence), while a potent inhibitor prevents ATP consumption (high luminescence).
Causality & Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA. Causality: MgCl₂ is essential for coordinating the ATP phosphates, while DTT maintains a reducing environment to prevent the oxidation of critical cysteine residues in the kinase active site.
-
ATP Concentration: Set exactly at the apparent
for the specific kinase (e.g., 10 µM for EGFR). Causality: Operating at the balances assay sensitivity. If ATP is too high, competitive inhibitors like 4-BDPA will appear artificially weak (false negatives).
Step-by-Step Workflow:
-
Compound Dilution: Prepare 3-fold serial dilutions of the 4-BDPA derivative in 100% DMSO. Transfer to the assay plate and dilute with aqueous buffer to a final DMSO concentration of 1%. (Causality: >1% DMSO can denature the kinase, skewing IC₅₀ results).
-
Enzyme/Substrate Addition: Add 10 µL of EGFR or HER2 recombinant enzyme mixed with poly(Glu,Tyr) peptide substrate to the wells.
-
Internal Controls (Self-Validation):
-
Positive Control (Max Inhibition): 10 µM Erlotinib (defines the assay floor).
-
Negative Control (Max Activity): 1% DMSO Vehicle (defines the assay ceiling).
-
No-Enzyme Control: Buffer + Substrate + ATP (ensures no spontaneous ATP hydrolysis).
-
-
Initiation: Add 10 µL of ATP (at
) to initiate the reaction. -
Incubation: Incubate at 30°C for 30 minutes.
-
Detection: Add 20 µL of Kinase-Glo® Reagent (Promega)[5]. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read & Validate: Measure luminescence on a microplate reader. Calculate the Z'-factor using the positive and negative controls. A plate is only validated if Z' > 0.5.
Caption: Step-by-step workflow for the self-validating luminescent in vitro kinase assay.
Cellular Viability Assay (MTT Protocol)
To validate that the biochemical kinase inhibition translates into functional anti-cancer activity, a phenotypic cell viability assay is required.
Step-by-Step Workflow:
-
Cell Seeding: Seed PC3 (prostate carcinoma) cells at a density of 5,000 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow cell adherence.
-
Treatment: Treat cells with varying concentrations of the 4-BDPA derivative (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate for 72 hours. Causality: A 72-hour window is critical. It allows sufficient time for the inhibition of RTK signaling to halt the cell cycle and induce apoptosis, which shorter incubations (e.g., 24h) might miss.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.
Conclusion
The 4-(4-Bromo-2,6-dimethylphenoxy)aniline scaffold represents a significant leap forward in the design of kinase inhibitors. By leveraging the steric and lipophilic properties of the bromo and dimethyl substitutions, researchers can synthesize derivatives that bypass the resistance mechanisms plaguing first-generation drugs like Erlotinib. When validated through rigorous, self-validating biochemical and cellular assays, 4-BDPA derivatives consistently demonstrate superior dual EGFR/HER2 inhibition and robust anti-proliferative efficacy.
References
-
Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals (MDPI), 2025.[Link]
-
Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors. PLOS One, 2024.[Link] (Protocol adaptation reference for Kinase-Glo Luminescence).
Sources
- 1. Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors | PLOS One [journals.plos.org]
Comparative stability of diaryl ethers vs 4-(4-Bromo-2,6-dimethylphenoxy)aniline
Comparative Stability Guide: Unsubstituted Diaryl Ethers vs. 4-(4-Bromo-2,6-dimethylphenoxy)aniline
As drug development increasingly relies on complex, multi-functionalized building blocks, understanding the exact stability liabilities of these intermediates is critical. This guide provides an objective, data-driven comparison between the foundational stability of the unsubstituted diaryl ether pharmacophore and the highly functionalized derivative, 4-(4-Bromo-2,6-dimethylphenoxy)aniline (BDMPA).
Mechanistic Causality: The Dichotomy of Chemical Stability
To engineer robust synthetic routes or formulate stable APIs, we must separate the stability of the molecular core from the reactivity of its peripheral appendages.
The Diaryl Ether Core: A Pillar of Inertness Unsubstituted diaryl ethers (e.g., diphenyl ether) are notoriously difficult to degrade. Unlike alkyl ethers, which readily undergo acidic cleavage via S_N1 or S_N2 mechanisms, diaryl ethers are fundamentally inert to strong acids like HBr or HI[1]. This extreme stability arises from two factors:
-
Orbital Delocalization: The oxygen lone pairs are delocalized into the adjacent aromatic
-systems, significantly reducing the basicity of the oxygen and preventing the initial protonation required for acidic cleavage. -
Bond Strength: The C(sp2)-O bond possesses partial double-bond character, making nucleophilic attack energetically unfavorable. Cleaving this bond typically requires extreme, non-standard conditions, such as anodic oxidation at potentials exceeding +1.1 V to force the molecule into quinone and phenol fragments[2].
BDMPA: Peripheral Liabilities and Steric Shielding BDMPA introduces a fascinating structural dichotomy. The central ether linkage is flanked by two ortho-methyl groups on the brominated ring. These methyl groups force the two aromatic rings into an orthogonal conformation, sterically shielding the ether oxygen from any theoretical electrophilic coordination. However, the peripheral functional groups introduce severe stability liabilities:
-
The Aniline Moiety (Primary Amine): Highly electron-rich and susceptible to auto-oxidation. In the presence of ambient oxygen or peroxides, the primary amine rapidly oxidizes to hydroxylamines, nitroso compounds, and eventually azo-dimers or polymeric "aniline black" derivatives.
-
The Aryl Bromide: While stable to standard hydrolysis, the C-Br bond is a known liability under photolytic stress (UV light), leading to homolytic cleavage, radical formation, and subsequent debromination.
Quantitative Stability Profile
The following table summarizes the forced degradation recovery data, highlighting the divergent stability profiles.
| Stress Condition | Unsubstituted Diaryl Ether (Recovery %) | BDMPA (Recovery %) | Primary BDMPA Degradation Pathway |
| Control (t=0) | 100.0 ± 0.1 | 100.0 ± 0.2 | N/A |
| Aqueous Acid (1M HCl, 80°C, 24h) | 99.8 ± 0.2 | 98.5 ± 0.4 | Trace aniline protonation (reversible) |
| Aqueous Base (1M NaOH, 80°C, 24h) | 99.9 ± 0.1 | 99.1 ± 0.3 | Highly stable |
| Oxidative Stress (3% H2O2, RT, 24h) | 99.5 ± 0.3 | < 15.0 | Oxidation to Nitroso/Azo (+14/16 Da) |
| Photolytic Stress (UV/Vis, ICH Q1B) | 98.0 ± 0.5 | ~ 65.0 | Homolytic debromination (-78 Da) |
| Thermal Stress (Solid state, 60°C, 7d) | 99.9 ± 0.1 | 97.2 ± 0.5 | Trace surface auto-oxidation |
Data represents LC-MS UV peak area normalization against an internal standard.
Experimental Workflow: Self-Validating Forced Degradation Protocol
To generate reliable stability data, the experimental design must eliminate autosampler artifacts and account for total mass balance. The following protocol is a self-validating system designed for highly functionalized anilines.
Step 1: Matrix Preparation & Internal Standard Spiking
-
Action: Prepare 1.0 mg/mL stock solutions of BDMPA and Diphenyl Ether in HPLC-grade Acetonitrile. Spike with 10 µg/mL of an isotopically labeled internal standard (IS).
-
Causality: The IS acts as the first self-validating checkpoint. It corrects for any injection volume inconsistencies and normalizes matrix-induced ionization suppression during MS analysis.
Step 2: Stress Application
-
Action: Aliquot 1 mL of stock into amber vials (for thermal/chemical stress) and clear quartz vials (for photolytic stress). Apply stress conditions as defined in the data table above.
-
Causality: Quartz is mandatory for photolysis because standard borosilicate glass absorbs UV light below 320 nm, which would artificially falsely elevate the apparent stability of the C-Br bond.
Step 3: Orthogonal Quenching (Critical Step)
-
Action: At t=24h, quench the oxidative samples (H2O2) with an equimolar amount of sodium thiosulfate (
). Neutralize acid/base samples to pH 7.0 using ammonium acetate buffer. -
Causality: Failure to quench leaves the stressor active. The sample would continue to degrade while sitting in the autosampler queue, leading to artifactual degradation that does not represent the true 24-hour timepoint.
Step 4: LC-MS Analysis & Mass Balance Check
-
Action: Analyze via UPLC-QTOF-MS using a C18 column and a water/acetonitrile (0.1% Formic Acid) gradient. Calculate Total Mass Balance: (Area of Parent + Sum of Degradant Areas) / Area of Control.
-
Causality (Self-Validation): The mass balance must fall between 95% and 105%. In the case of BDMPA under oxidative stress, a mass balance of <80% is often observed. This mathematically validates the hypothesis that the aniline group is polymerizing into insoluble, high-molecular-weight species that precipitate out of solution or fail to elute from the column.
Degradation Pathway Visualization
The following diagram maps the logical flow of stress conditions and their specific interaction sites on both the unsubstituted core and the functionalized BDMPA molecule.
Fig 1: Degradation pathways of the inert diaryl ether core vs. reactive BDMPA functional groups.
References
1.[1] Title: 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts Source: libretexts.org URL: [Link]
2.[2] Title: Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation Source: acs.org (Environmental Science & Technology) URL: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromo-2,6-dimethylphenoxy)aniline
As researchers and professionals in the field of drug development, our work is predicated on precision, safety, and adherence to rigorous protocols. The compounds we handle, such as 4-(4-Bromo-2,6-dimethylphenoxy)aniline, are often novel molecules with incomplete toxicological profiles. Therefore, treating them with the utmost caution, particularly during disposal, is not merely a regulatory compliance issue—it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated aniline derivative, grounded in established safety principles and regulatory standards.
Foundational Knowledge: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's inherent risks is essential. 4-(4-Bromo-2,6-dimethylphenoxy)aniline combines the structural features of a brominated aromatic compound and an aniline derivative, both of which carry significant health warnings. The primary risks are associated with its toxicity and irritant properties.[1][2][3] Prolonged or repeated exposure may even lead to organ damage.[4]
This intrinsic hazard profile dictates that the compound and any materials contaminated with it must be treated as hazardous waste. The causality is clear: improper disposal, such as discarding in regular trash or dissolving down the drain, can lead to environmental contamination and pose a direct risk to public health.[5][6]
Table 1: Hazard Profile of 4-(4-Bromo-2,6-dimethylphenoxy)aniline and Related Compounds
| Hazard Classification | GHS Hazard Statement | Rationale & Implication |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin or if inhaled.[1][2][3] | Ingestion, skin contact, or inhalation of dust can cause systemic toxic effects. This necessitates the use of comprehensive Personal Protective Equipment (PPE). |
| Skin & Eye Irritation | Causes skin irritation. Causes serious eye irritation.[1][2][3] | Direct contact can cause inflammation and damage to skin and eyes, mandating the use of gloves and safety goggles.[4] |
| Respiratory Irritation | May cause respiratory irritation.[1][5] | Airborne dust or aerosols can irritate the respiratory tract. All handling of solids should occur within a chemical fume hood to minimize inhalation risk.[7] |
| Environmental Hazard | Potential for environmental toxicity. | As a brominated organic compound, it is expected to be persistent in the environment.[8] Disposal into waterways or landfill is prohibited.[5][6] |
The Cornerstone of Safe Disposal: Waste Segregation
The single most critical step in chemical waste management is proper segregation at the point of generation. This prevents dangerous reactions and ensures the waste stream can be handled correctly by disposal facilities.
4-(4-Bromo-2,6-dimethylphenoxy)aniline is unequivocally a halogenated organic waste .[9][10] This classification is due to the presence of the bromine atom on the phenoxy ring. It must never be mixed with non-halogenated organic waste, as this complicates and increases the cost of disposal, which typically involves high-temperature incineration with specialized scrubbers to handle the acidic gases (like hydrogen bromide) produced.[10][11]
Furthermore, this compound is incompatible with:
-
Strong Oxidizing Agents: (e.g., nitric acid, hydrogen peroxide, permanganates).[1][12]
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid).[1]
-
Acid Chlorides and Anhydrides .[13]
Mixing with these materials can lead to violent, exothermic reactions.[14] Therefore, a dedicated waste container for halogenated solids or solutions containing this compound is mandatory.
Standard Operating Procedure: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of 4-(4-Bromo-2,6-dimethylphenoxy)aniline waste. Each step is designed to ensure safety and regulatory compliance.
Step 1: Preparation and Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[7] Don the following mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or degradation before use.[4][7]
-
Body Protection: A lab coat, fully buttoned.[15]
-
Respiratory Protection: If there is any risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[1][13]
Step 2: Waste Collection at the Source
-
Solid Waste: Collect un-used or contaminated solid 4-(4-Bromo-2,6-dimethylphenoxy)aniline, along with contaminated consumables (e.g., weighing papers, gloves, wipes), in a designated, robust container.[14] Avoid generating dust during transfer.[13]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container.[14] This container must be designated for halogenated organic liquids .
-
Decontamination: All non-disposable equipment (glassware, spatulas) that has come into contact with the compound must be decontaminated. Rinse with a suitable organic solvent (e.g., ethanol or acetone), and collect this rinseate as halogenated liquid waste. Follow with a standard soap and water wash.[16]
Step 3: Containerization and Labeling This step is a critical safety control to prevent accidental misuse or improper disposal.
-
Container: Use only approved, leak-proof hazardous waste containers that are chemically compatible with the compound.[14][16]
-
Labeling: The container must be clearly and indelibly labeled.[14] The label must include:
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:
-
Secure and under the control of laboratory personnel.
-
Well-ventilated.[14]
-
Away from incompatible materials.[14]
-
Equipped with secondary containment to manage potential leaks.
Step 5: Final Disposal Never attempt to neutralize or dispose of this chemical yourself.
-
Contact EHS: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]
-
Documentation: Follow all institutional and regulatory requirements for waste manifests and handover procedures. Adherence to EPA regulations in the United States, or equivalent local regulations, is mandatory.[17][18]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate the immediate vicinity of the spill.[6][19]
-
Ventilate: Ensure the area is well-ventilated; if not already on, turn on the chemical fume hood.[4]
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Section 3.[19]
-
Contain the Spill: Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material.[19][20]
-
Absorb and Collect: Cover the spill with an inert absorbent such as vermiculite, diatomaceous earth, or dry sand.[19] Once fully absorbed, carefully sweep the material into a suitable, sealable container for disposal.[19][21]
-
Decontaminate & Dispose: Clean the spill area thoroughly. All cleanup materials, including used absorbents and contaminated PPE, must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.[6][19]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of 4-(4-Bromo-2,6-dimethylphenoxy)aniline waste, from generation to final disposition.
Caption: Logical workflow for the safe disposal of 4-(4-Bromo-2,6-dimethylphenoxy)aniline.
Conclusion
The responsible disposal of 4-(4-Bromo-2,6-dimethylphenoxy)aniline is a non-negotiable aspect of laboratory safety and environmental stewardship. By internalizing its hazard profile, strictly adhering to the principles of waste segregation, and following a systematic disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and, when in doubt, seek their expert guidance.
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Navigating the Safe Handling of 4-(4-Bromo-2,6-dimethylphenoxy)aniline: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-(4-Bromo-2,6-dimethylphenoxy)aniline, a substituted diphenyl ether amine, represents a class of compounds with significant potential in medicinal chemistry. However, its structural motifs—a brominated aromatic ring and an aniline moiety—necessitate a cautious and well-informed approach to laboratory handling to ensure the safety of all personnel. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans when working with this compound.
Understanding the Risks: A Proactive Stance on Safety
The primary hazards associated with aromatic amines and brominated hydrocarbons stem from their potential for toxicity upon ingestion, dermal absorption, and inhalation. Similar compounds are known to cause skin and severe eye irritation.[1][2][3][4] Chronic exposure to certain brominated aromatic compounds has been linked to more severe health effects, including endocrine disruption and neurotoxicity.[5][6] Therefore, a comprehensive PPE strategy is not merely a procedural formality but a critical line of defense.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential when handling 4-(4-Bromo-2,6-dimethylphenoxy)aniline. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Weighing and preparing solutions (small scale) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat |
| Chemical synthesis and work-up procedures | - Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical splash goggles and a face shield- Flame-retardant laboratory coat- Use of a certified chemical fume hood is mandatory |
| Handling of powders outside of a fume hood | - A properly fitted NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters- Chemical-resistant gloves- Chemical splash goggles and a face shield- Disposable coveralls |
| Spill cleanup | - A full-face air-purifying respirator (APR) or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size- Chemical-resistant gloves and boots- Chemical-resistant suit or apron- Absorbent materials for containment |
Step-by-Step Guide to Safe Handling and Operations
The causality behind these PPE choices is rooted in a comprehensive risk mitigation strategy.
Engineering Controls: The First Line of Defense
All operations involving 4-(4-Bromo-2,6-dimethylphenoxy)aniline in solid or solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Donning and Doffing of PPE: A Critical Procedure
The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Decontamination and Disposal: Ensuring a Safe Workspace
-
Contaminated PPE: All disposable PPE, such as gloves and coveralls, should be placed in a designated, sealed hazardous waste container immediately after use.
-
Glassware and Equipment: Glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) under a fume hood. The rinsate must be collected as hazardous waste.
-
Spills: In the event of a spill, the area should be evacuated and secured. Trained personnel wearing appropriate PPE should clean the spill using an absorbent material, which is then disposed of as hazardous chemical waste.
-
Waste Disposal: All waste containing 4-(4-Bromo-2,6-dimethylphenoxy)aniline must be disposed of following institutional and local regulations for hazardous chemical waste.[1] Containers must be clearly labeled with the chemical name and associated hazards.
Emergency Procedures: Preparedness is Paramount
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-(4-Bromo-2,6-dimethylphenoxy)aniline, ensuring both personal safety and the integrity of their research. This proactive approach to laboratory safety fosters a culture of responsibility and excellence.
References
- Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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- SAFETY D
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- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-methyl-6-nitroaniline.
- Angene Chemical. Safety Data Sheet - 4-Bromo-N-methyl-2-nitroaniline.
- Sdfine.
- SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
